2-(Morpholin-4-yl)ethane-1-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-morpholin-4-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTFNDWATZHOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide. The document collates available physicochemical data, outlines a plausible experimental protocol for its synthesis and purification, and discusses its potential, though largely unexplored, biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may encounter this compound, either as a synthetic byproduct or as a potential scaffold for new molecular entities.
Introduction
This compound is an organic compound featuring a morpholine (B109124) ring connected via an ethyl bridge to a sulfonamide group. While not extensively studied, its structural motifs—the sulfonamide functional group and the morpholine heterocycle—are prevalent in a wide array of biologically active molecules. The sulfonamide group is a cornerstone of various pharmaceuticals, including antibacterial, and anti-inflammatory agents. The morpholine ring is a common substituent in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.
Primarily, this compound is documented in the chemical literature as a byproduct in the synthesis of diazo compounds.[1] Its own biological activities and potential applications remain largely uncharacterized. This guide aims to consolidate the known information and provide a theoretical framework for its further investigation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are available from chemical suppliers and databases, experimentally determined values for properties such as melting and boiling points are not consistently reported in the reviewed literature.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Morpholineethanesulfonamide | [1] |
| CAS Number | 4945-80-6 | [1] |
| Molecular Formula | C₆H₁₄N₂O₃S | [1] |
| Molecular Weight | 194.25 g/mol | N/A |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml). | [1] |
| pKa | Not experimentally determined for the sulfonamide. The related 2-(N-Morpholino)ethanesulfonic acid (MES) has a pKa of approximately 6.15 at 20°C. | [2] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
Experimental Protocols
Proposed Synthesis
A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride would be reacted with ammonia (B1221849). The precursor, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride, can be synthesized from 2-morpholinoethanamine.
Step 1: Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride
-
Reactants: 2-morpholinoethanamine, sodium nitrite (B80452), hydrochloric acid, sulfur dioxide, and a copper(II) chloride catalyst.
-
Procedure:
-
Diazotize 2-morpholinoethanamine with sodium nitrite and hydrochloric acid at a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(II) chloride as a catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The sulfonyl chloride is formed through a Sandmeyer-type reaction.
-
After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride.
-
Step 2: Synthesis of this compound
-
Reactants: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and concentrated aqueous ammonia.
-
Procedure:
-
Dissolve the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride in a suitable inert solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the crude this compound.
-
Purification
The crude product can be purified using standard laboratory techniques.
-
Recrystallization: This is an effective method for purifying solid organic compounds.
-
Dissolve the crude sulfonamide in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol-water mixture).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be employed.
-
A suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would be determined by TLC analysis.
-
The crude product is loaded onto the column and eluted with the chosen solvent system to separate the desired compound from impurities.
-
Mandatory Visualizations
Proposed Synthetic Workflow
References
In-Depth Technical Guide to the Structure Elucidation of 2-(Morpholin-4-yl)ethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-(Morpholin-4-yl)ethane-1-sulfonamide. While this compound is noted as a byproduct in certain chemical reactions, detailed academic studies on its direct synthesis and biological activity are not extensively published. This document consolidates available information and presents a putative synthetic route and predicted analytical data based on established chemical principles and spectroscopic data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related morpholino-sulfonamide compounds.
Introduction
This compound is a chemical entity featuring a morpholine (B109124) ring connected via an ethyl bridge to a sulfonamide functional group. Its chemical formula is C₆H₁₄N₂O₃S, with a molecular weight of approximately 194.25 g/mol [1]. The presence of both the morpholine moiety, a common scaffold in medicinal chemistry, and the sulfonamide group, a well-established pharmacophore, suggests potential for biological activity. This compound has been identified as a byproduct in the synthesis of diazo compounds, indicating its chemical stability[2]. The structural elucidation of such molecules is critical for understanding their chemical properties and exploring their potential in drug discovery and development.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a saturated six-membered morpholine ring, with the nitrogen atom linked to an ethanesulfonamide (B75362) chain.
Key Structural Features:
-
Morpholine Ring: A heterocyclic amine that often imparts favorable pharmacokinetic properties to drug candidates.
-
Sulfonamide Group (-SO₂NH₂): A functional group known for a wide range of biological activities, including antimicrobial and diuretic effects.
-
Ethyl Linker: A two-carbon chain connecting the morpholine and sulfonamide moieties.
A diagram of the chemical structure is presented below.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₃S |
| Molecular Weight | 194.25 g/mol |
| XLogP3 | -1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Data predicted using computational models.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (Intermediate)
This intermediate can be synthesized from the corresponding sulfonic acid or its salt.
Experimental Protocol:
-
Reactants: Sodium 2-morpholinoethanesulfonate and a chlorinating agent (e.g., phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)).
-
Procedure:
-
In a fume hood, suspend sodium 2-morpholinoethanesulfonate in an inert solvent such as dichloromethane (B109758) or chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add the chlorinating agent (e.g., PCl₅) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture carefully onto crushed ice to quench the excess chlorinating agent.
-
Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Synthesis of this compound (Final Product)
The final product is obtained by the amination of the sulfonyl chloride intermediate.
Experimental Protocol:
-
Reactants: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and concentrated aqueous ammonia.
-
Procedure:
-
Dissolve the crude 2-(morpholin-4-yl)ethane-1-sulfonyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetone.
-
Cool the solution in an ice bath.
-
Add an excess of cold, concentrated aqueous ammonia dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Structure Elucidation and Characterization Data
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the known spectral characteristics of morpholine and sulfonamide-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.80 | s | 2H | -SO₂NH₂ |
| ~ 3.60 | t, J = 4.8 Hz | 4H | -O-CH₂ -CH₂-N- |
| ~ 3.15 | t, J = 6.4 Hz | 2H | -CH₂ -SO₂NH₂ |
| ~ 2.70 | t, J = 6.4 Hz | 2H | -N-CH₂ -CH₂-SO₂NH₂ |
| ~ 2.50 | t, J = 4.8 Hz | 4H | -O-CH₂-CH₂ -N- |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 66.0 | -O-C H₂-CH₂-N- |
| ~ 53.5 | -N-C H₂-CH₂-SO₂NH₂ |
| ~ 52.0 | -O-CH₂-C H₂-N- |
| ~ 50.0 | -C H₂-SO₂NH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (sulfonamide) |
| 2950-2800 | Medium | C-H stretching (aliphatic) |
| 1350-1310 | Strong | Asymmetric SO₂ stretching |
| 1160-1120 | Strong | Symmetric SO₂ stretching |
| 1115-1085 | Strong | C-O-C stretching (morpholine) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 195.08 | [M+H]⁺ |
| 217.06 | [M+Na]⁺ |
| 114.09 | [M - SO₂NH₂]⁺ |
| 86.08 | [Morpholine - H]⁺ |
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural components are present in numerous biologically active molecules. Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases and dihydrofolate synthase. The morpholine ring is often incorporated into drug candidates to improve their pharmacological properties.
Given these features, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a molecule of this class is the Carbonic Anhydrase inhibition pathway, which is relevant in conditions like glaucoma and certain types of cancer.
Conclusion
This technical guide provides a detailed, albeit partially predictive, elucidation of the structure of this compound. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for the practical synthesis and characterization of this compound. While its biological role remains to be investigated, the presence of key pharmacophores suggests that it could be a valuable starting point for medicinal chemistry programs. Further research is warranted to explore its synthesis, confirm its structure through empirical data, and evaluate its potential biological activities.
References
Unraveling the Enigma: The Pharmacological Profile of 2-(Morpholin-4-yl)ethane-1-sulfonamide
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(Morpholin-4-yl)ethane-1-sulfonamide. This compound is predominantly documented as a byproduct in the chemical synthesis of diazo compounds, with a notable absence of in-depth pharmacological studies to elucidate its biological targets and signaling pathways. [1][2][3]
While the core focus of this guide was to provide a detailed technical overview of this compound's mechanism of action, the available data is insufficient to construct a comprehensive pharmacological profile. Research into its potential as a therapeutic agent is not publicly available, and therefore, quantitative data on its efficacy, such as IC50 or Ki values, remains unpublished. Similarly, detailed experimental protocols for assessing its biological activity are not described in the current body of scientific literature.
The Broader Context: The Sulfonamide Class of Compounds
To provide a contextual framework, it is pertinent to discuss the well-established mechanism of action for the broader class of sulfonamide-containing drugs. Many sulfonamides are known for their antimicrobial properties.[4] These compounds typically act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[4]
It is critical to emphasize that this is a general mechanism for a class of compounds and there is no evidence to suggest that this compound acts as an antibacterial agent or inhibits the folic acid synthesis pathway.
Limited Insights and Future Directions
One source suggests that this compound has been investigated for its potential as an enzyme inhibitor.[5] The proposed, though unverified, mechanism involves the compound binding to the active site of specific, yet unnamed, enzymes. This binding could potentially block substrate access and prevent catalytic activity, thereby modulating cellular functions.[5] However, the absence of specific target enzymes or detailed biochemical assays in the public domain makes it impossible to validate or expand upon this claim.
The following diagram illustrates a hypothetical and generalized workflow for investigating the mechanism of action of a novel compound like this compound, should such research be undertaken in the future.
References
potential biological targets of morpholine sulfonamides
An In-depth Technical Guide to the Biological Targets of Morpholine (B109124) Sulfonamides for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the known biological targets of morpholine sulfonamides, a chemical scaffold of significant interest in medicinal chemistry. The versatility of the morpholine ring, combined with the sulfonamide functional group, has led to the development of potent and selective modulators of various enzymes and ion channels. This document details the quantitative data for these interactions, the experimental protocols used to determine them, and the signaling pathways in which these targets are involved.
Enzyme Inhibitors
Morpholine sulfonamides have been extensively investigated as inhibitors of several key enzymes implicated in human diseases.
Gamma-Secretase (γ-Secretase)
Gamma-secretase is an intramembrane protease complex centrally involved in the amyloidogenic processing of the amyloid precursor protein (APP). Inhibition of γ-secretase is a major therapeutic strategy for Alzheimer's disease, as it reduces the production of the neurotoxic amyloid-β (Aβ) peptides.
Quantitative Data: Inhibition of γ-Secretase by Morpholine N-Arylsulfonamides
| Compound | Description | Aβ40 Inhibition IC50 (nM) | Reference |
| 1 | 2,6-disubstituted morpholine N-arylsulfonamide | 7 | [1] |
| 2 | Orally active morpholine N-arylsulfonamide | Potent (specific value not in abstract) | [1] |
Experimental Protocol: γ-Secretase Activity Assay
This protocol describes a cell-free assay to measure the activity of γ-secretase and the inhibitory potential of test compounds.
Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP).
-
Cell lysis buffer (e.g., CHAPSO-containing buffer).
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore like EDANS and a quencher like DABCYL).
-
Test compounds (morpholine sulfonamides) dissolved in DMSO.
-
Known γ-secretase inhibitor (e.g., L-685,458) as a positive control.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Membrane Preparation: Harvest cells overexpressing APP and prepare membrane fractions by homogenization and differential centrifugation.
-
Solubilization: Solubilize the membrane preparation with a detergent-containing buffer (e.g., CHAPSO) to extract the active γ-secretase complex.
-
Assay Setup: In a 96-well plate, add the solubilized membrane preparation, reaction buffer, and the test compound or control at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Cleavage of the substrate by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2][3][4][5]
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)
TACE is a metalloprotease that cleaves the membrane-bound precursor of tumor necrosis factor-α (TNF-α) to release the soluble, active cytokine. As TNF-α is a key mediator of inflammation, TACE inhibitors are being investigated for the treatment of inflammatory diseases like rheumatoid arthritis.
Quantitative Data: Inhibition of TACE by Thiomorpholine Sulfonamide Hydroxamates
| Compound | Description | TACE Inhibition IC50 (nM) | MMP-13 Inhibition IC50 (nM) | Reference |
| 5h | Thiomorpholine sulfonamide hydroxamate | 3 | 120 | [6] |
| TMI-1 | 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide | 2 | >1000 (for MMP-1) | [7] |
Experimental Protocol: TACE Activity Assay
This protocol outlines a fluorometric method for measuring TACE activity.
Materials:
-
Recombinant human TACE.
-
TACE assay buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0).
-
Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).
-
Test compounds (thiomorpholine sulfonamides) in DMSO.
-
A broad-spectrum metalloproteinase inhibitor (e.g., GM6001) as a positive control.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Dilute the recombinant TACE enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the test compound or control, followed by the diluted TACE enzyme solution.
-
Reaction Initiation: Start the reaction by adding the diluted substrate solution to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Kinetic Measurement: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8][9][10]
Signaling Pathway: TNF-α Signaling
Caption: Simplified TNF-α signaling pathway via TNFR1.
Dihydropteroate (B1496061) Synthase (DHPS)
DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Since this pathway is absent in humans, DHPS is an excellent target for antibacterial agents. Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).
Quantitative Data: Antibacterial Activity of Sulfonamides
| Compound Class | Target Organism | Activity Measure | Value | Reference |
| Sulfonamides | Various bacteria | MIC | Varies widely | [11][12] |
Experimental Protocol: Dihydropteroate Synthase (DHPS) Assay
This protocol describes a coupled enzymatic assay to measure DHPS activity.
Materials:
-
Purified DHPS enzyme.
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP).
-
Coupling enzyme: Dihydrofolate reductase (DHFR).
-
Cofactor: NADPH.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6).
-
Test compounds (sulfonamides) in DMSO.
-
96-well UV-transparent microplate.
-
Spectrophotometer.
Procedure:
-
Assay Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the test compound or DMSO control.
-
Enzyme Addition: Add the DHPS enzyme to the mixture.
-
Reaction Initiation: Start the reaction by adding the substrates PABA and DHPP.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, oxidizing NADPH to NADP+. This oxidation leads to a decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[13][14]
Signaling Pathway: Bacterial Folic Acid Biosynthesis
Caption: Bacterial folic acid biosynthesis pathway.[1][15][16][17][18]
Ion Channel Modulators
Morpholine sulfonamides have also emerged as potent modulators of ion channels, particularly those involved in pain signaling.
Voltage-Gated Sodium Channel Nav1.7
Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons, where it plays a critical role in the transmission of pain signals. Blockers of Nav1.7 are therefore highly sought after as potential analgesics.
Quantitative Data: Inhibition of Nav1.7 by Morpholine-Based Aryl Sulfonamides
| Compound | Description | Nav1.7 Inhibition IC50 (nM) | Nav1.5 Inhibition IC50 (µM) | Selectivity (Nav1.5/Nav1.7) | Reference | |---|---|---|---|---| | 10o | Aryl sulfonamide with tetrahydropyrrole group | 0.64 | 33.61 | >50,000 |[19] | | 10n | Aryl sulfonamide with morpholine moiety | 5.38 | >30 | >5576 |[19] | | 10p | Aryl sulfonamide with morpholine moiety | 12.47 | >30 | >2406 |[19] | | 10q | Aryl sulfonamide with morpholine moiety | 33.52 | >30 | >895 |[19] |
Experimental Protocol: Electrophysiological Assay for Nav1.7 Inhibition
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of compounds on Nav1.7 channels.
Materials:
-
Cell line stably expressing human Nav1.7 channels (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Micropipettes.
-
Intracellular solution (pipette solution).
-
Extracellular solution (bath solution).
-
Test compounds (morpholine sulfonamides) dissolved in the extracellular solution.
Procedure:
-
Cell Culture: Culture the Nav1.7-expressing cells on coverslips.
-
Patch-Clamp Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Form a high-resistance seal (gigaohm seal) between the micropipette filled with intracellular solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -120 mV) where most channels are in the closed state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current mediated by Nav1.7 channels.
-
-
Compound Application:
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
Signaling Pathway: Nav1.7 in Pain Transmission
Caption: Role of Nav1.7 in the pain signaling pathway.[24][25][26][27][28]
Conclusion
The morpholine sulfonamide scaffold has proven to be a valuable starting point for the development of potent and selective modulators of a diverse range of biological targets. The examples provided in this guide, from enzymes involved in neurodegeneration and inflammation to ion channels critical for pain sensation, highlight the broad therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the field to further explore and optimize morpholine sulfonamides for future drug development endeavors.
References
- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 11. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 12. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery | Scilit [scilit.com]
- 16. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnfs.or.kr [pnfs.or.kr]
- 19. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. esrf.fr [esrf.fr]
- 24. physoc.org [physoc.org]
- 25. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Researchers investigate the 'pathways of pain' | NIC... [nicswell.co.uk]
An In-depth Technical Guide on 2-(Morpholin-4-yl)ethane-1-sulfonamide (CAS 4945-80-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholin-4-yl)ethane-1-sulfonamide, with the CAS number 4945-80-6, is a chemical compound characterized by the presence of a morpholine (B109124) ring and a sulfonamide group. Its alternative synonym is 4-Morpholineethanesulfonamide. This document provides a comprehensive technical overview of its chemical and physical properties, a detailed experimental protocol for its synthesis as a byproduct, and a discussion of its known and potential biological significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 4945-80-6 |
| Molecular Formula | C₆H₁₄N₂O₃S |
| Molecular Weight | 194.25 g/mol |
| Appearance | Solid |
| Purity | ≥98% (as commercially available)[1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml).[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
| SMILES | O=S(N)(CCN1CCOCC1)=O |
| InChI | InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10) |
| InChIKey | FLTFNDWATZHOMG-UHFFFAOYSA-N |
Synthesis
This compound is primarily reported as a byproduct in the diazo transfer reaction using β-(cycloalkylamino)ethanesulfonyl azides.[1][2] The synthesis of the parent β-(morpholino)ethanesulfonyl azide (B81097) is a precursor to the reaction where the title compound is formed.
Experimental Protocol: Synthesis of β-(Morpholino)ethanesulfonyl azide and formation of this compound as a byproduct
This protocol is adapted from the work of Shafran, Y.M., Silaichev, P.S., and Bakulev, V.A. (2019).[2]
Materials:
-
2-Chloroethanesulfonyl chloride
-
Morpholine
-
Sodium azide
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Active methylene (B1212753) compound (e.g., dimedone)
-
Base (e.g., triethylamine)
-
Solvent for diazo transfer (e.g., acetonitrile)
Procedure:
Step 1: Synthesis of 2-Morpholinoethanesulfonyl chloride
-
A solution of 2-chloroethanesulfonyl chloride (1 equivalent) in dichloromethane is added dropwise to a cooled (0-5°C) solution of morpholine (2.2 equivalents) in dichloromethane.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-morpholinoethanesulfonyl chloride.
Step 2: Synthesis of β-(Morpholino)ethanesulfonyl azide
-
To a solution of 2-morpholinoethanesulfonyl chloride (1 equivalent) in a suitable solvent, sodium azide (1.5 equivalents) is added.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours) to allow for the azide formation.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain β-(morpholino)ethanesulfonyl azide.
Step 3: Diazo Transfer Reaction and Formation of this compound
-
The synthesized β-(morpholino)ethanesulfonyl azide (1 equivalent) is used as a diazo transfer agent.
-
In a typical reaction, the sulfonyl azide is reacted with an active methylene compound (e.g., dimedone, 1 equivalent) in the presence of a base (e.g., triethylamine, 1.1 equivalents) in a solvent like acetonitrile.
-
During this reaction, the desired diazo compound is formed, and This compound is generated as a water-soluble byproduct.[2][3]
-
The reaction mixture is typically purified by column chromatography. Due to its high polarity and good water solubility, the byproduct, this compound, can be easily separated from the main product by washing the reaction mixture with water.[3]
Synthesis Workflow
References
An In-depth Technical Guide to the Stability and Storage of 2-(Morpholin-4-yl)ethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth stability and degradation studies specifically for 2-(Morpholin-4-yl)ethane-1-sulfonamide are limited. This guide is therefore based on the available data for the compound, established chemical principles of its core functional groups—sulfonamide and morpholine (B109124)—and standard pharmaceutical industry practices for stability and forced degradation studies.
Introduction
This compound is a chemical compound that features both a morpholine ring and a sulfonamide group. It is known as a byproduct in the synthesis of diazo compounds[1][2][3]. Understanding its stability and establishing appropriate storage conditions are critical for its use in research and development, ensuring the integrity and reproducibility of experimental results. This document provides a comprehensive overview of the known stability profile, recommended storage conditions, and a generalized framework for assessing the stability of this compound.
Physicochemical Properties and Known Storage Conditions
While detailed quantitative stability data is scarce, some key information has been collated from chemical suppliers and databases.
| Property | Data | Source |
| Molecular Formula | C₆H₁₄N₂O₃S | [1][2] |
| Molecular Weight | 194.2 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) | [1] |
| Recommended Storage | -20°C for long-term storage | [1] |
| Reported Stability | ≥ 4 years at -20°C | [1] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere | [1][3][4] |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways common to sulfonamides and morpholine-containing compounds. These pathways can be investigated through forced degradation studies.
-
Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. Generally, sulfonamides exhibit greater stability in neutral to alkaline environments and are more prone to degradation in acidic solutions[5]. The morpholine ring is generally stable to hydrolysis.
-
Oxidative Degradation: The nitrogen and sulfur atoms in the molecule can be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to probe this degradation pathway.
-
Photodegradation: Many sulfonamides are known to be sensitive to UV or visible light, which can lead to the formation of photolytic degradation products[6][7].
-
Thermal Degradation: While morpholine itself is considered thermally stable[1][8], the overall molecule's stability at elevated temperatures should be assessed to understand its degradation profile under heat stress.
The following diagram illustrates the potential degradation pathways that should be considered for this molecule.
Figure 1: Potential degradation pathways for this compound.
Recommended Storage and Handling
Based on the available information and general best practices for chemical storage, the following conditions are recommended:
-
Long-Term Storage: For maximum stability, the compound should be stored at or below -20°C in a tightly sealed container.
-
Short-Term Storage: For routine use, storage at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture absorption.
-
Protection from Light: To mitigate potential photodegradation, the compound should be stored in an amber vial or other light-protecting container.
-
Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Handling: When handling, avoid exposure to high humidity and extreme temperatures. Use in a well-ventilated area.
General Experimental Protocol for Forced Degradation Studies
To definitively determine the stability of this compound, a forced degradation study is recommended. The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify potential degradants and establish a stability-indicating analytical method[9].
5.1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
5.2. Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 6, 12, and 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature such as 80°C. Also, heat the stock solution at 80°C. Analyze at various time points.
-
Photostability: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[10][11]. A control sample should be kept in the dark at the same temperature.
5.3. Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point for sulfonamides.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
The following diagram outlines the general workflow for a forced degradation study.
Figure 2: General workflow for a forced degradation study.
Conclusion
While specific stability data for this compound is not extensively documented, a conservative approach to storage and handling is recommended to ensure its integrity. Long-term storage at -20°C in a tightly sealed, light-resistant container is advisable. For researchers and drug development professionals, conducting a comprehensive forced degradation study as outlined in this guide will provide a thorough understanding of the compound's stability profile, inform the development of stable formulations, and establish appropriate storage and re-test periods.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. Biocompatibility and antibacterial activity of photolytic products of sulfonamides [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ema.europa.eu [ema.europa.eu]
The Discovery of Novel Morpholine-Containing Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. When incorporated into a sulfonamide framework, it gives rise to a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel morpholine-containing sulfonamides, offering valuable insights for researchers in drug discovery and development.
Core Synthetic Strategies
The primary method for synthesizing morpholine-containing sulfonamides involves the reaction of a substituted sulfonyl chloride with morpholine.[1] However, several other effective strategies have been developed to improve yields, reduce reaction times, and allow for greater molecular diversity.
Table 1: Overview of Synthetic Methodologies
| Synthetic Method | Starting Materials | Key Features | Reference |
| Classical Sulfonylation | Aryl/Alkyl Sulfonyl Chloride, Morpholine | Widely used, simple, and efficient for many substrates.[2] | [1] |
| One-Pot Oxidative Coupling | Thiols, Morpholine | Streamlined approach that avoids the isolation of unstable sulfonyl chloride intermediates. | [1] |
| From Sulfonic Acids | Sulfonic Acids/Salts, Morpholine | Can be accelerated by microwave irradiation, offering a direct conversion route.[3] | [1] |
| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Boronic Acids, SO2 source, Morpholine | Modern method enabling the synthesis of complex sulfonamides.[3] | [1] |
| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acids, SO2, Morpholine | Copper-catalyzed reaction that converts readily available carboxylic acids to sulfonyl chlorides in situ. | [4] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-morpholinesulfonamide
A solution of the desired arylsulfonyl chloride (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) or acetone, is prepared. To this solution, morpholine (1.2 eq) and a base, typically triethylamine (B128534) or pyridine (B92270) (1.5 eq), are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography.[5] Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-aryl-4-morpholinesulfonamide.[5]
Biological Activities and Structure-Activity Relationships
Morpholine-containing sulfonamides have demonstrated a wide array of pharmacological activities, targeting various enzymes and receptors. The morpholine moiety can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.[6]
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][7] The morpholine group can be introduced to modulate the compound's solubility and cell permeability.
Table 2: In Vitro Antibacterial Activity of Morpholine-Derived Benzenesulfonamides[7]
| Compound | Bacterial Strain | Activity |
| 4-(phenylsulfonyl)morpholine | B. subtilis | Moderately Active |
| 4-(phenylsulfonyl)morpholine | E. coli | No Inhibition |
| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | B. subtilis | Moderately Active |
| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | S. typhi | Moderately Active |
| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | E. coli | No Inhibition |
Nav1.7 Inhibition for Pain Management
A series of morpholine-based aryl sulfonamides have been identified as selective inhibitors of the Nav1.7 voltage-gated sodium channel, a key target for the treatment of pain.[8] In these compounds, replacing a piperidine (B6355638) ring with a weakly basic morpholine core initially reduced activity, but this was restored by optimizing the linker between the morpholine and the pharmacophore.[8]
TACE Inhibition for Inflammatory Diseases
Thiomorpholine sulfonamide hydroxamates have been developed as potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE).[9] One such compound demonstrated excellent in vitro potency, oral activity in a model of TNF-alpha production, and efficacy in a collagen-induced arthritis model, highlighting its potential for treating rheumatoid arthritis.[9]
Antidiabetic and Antimalarial Applications
Recent studies have explored morpholine-containing sulfonamides as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of diabetes.[10] Additionally, quinoline-4-carboxamide derivatives incorporating a morpholine moiety have shown multistage antimalarial activity with potent in vivo efficacy.[11] In these antimalarial compounds, the morpholine oxygen was found to be crucial for activity.[11]
Visualizations of Key Pathways and Workflows
Caption: A generalized workflow for the synthesis of novel morpholine-containing sulfonamides.
Caption: Inhibition of the bacterial folic acid synthesis pathway by morpholine-containing sulfonamides.
Caption: A schematic representing the inhibition of a target enzyme by a morpholine-containing sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Therapeutic Potential of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group, a cornerstone of medicinal chemistry, represents one of the most versatile pharmacophores in modern drug discovery. Since the revolutionary discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide derivatives have evolved far beyond their initial application, demonstrating a remarkable breadth of therapeutic activities.[1] This guide provides a comprehensive technical overview of the diverse therapeutic potential of sulfonamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation. From their foundational role in combating bacterial infections to their contemporary applications in oncology, inflammation, and beyond, the sulfonamide scaffold continues to be a fertile ground for the development of novel therapeutic agents.[1][2][3]
Core Mechanisms of Action and Therapeutic Applications
The therapeutic diversity of sulfonamide derivatives stems from their ability to act on a wide array of biological targets. The core mechanisms underpinning their major applications are detailed below.
Antibacterial Agents: The Classic Application
The antibacterial action of sulfonamides is a classic example of antimetabolite therapy.
Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[4] Bacteria that synthesize their own folic acid are susceptible to sulfonamides, which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[4] By blocking the incorporation of PABA, sulfonamides halt the production of dihydrofolic acid, a precursor to folic acid, which is essential for nucleic acid and protein synthesis, thereby arresting bacterial growth.[4]
Signaling Pathway: Bacterial Folate Biosynthesis Inhibition
Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of antibacterial sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.
| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) |
| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128[5] |
| Nano-Sulfadiazine | Staphylococcus aureus (MDR) | 32[5] |
| Sulfamethoxazole | Escherichia coli (wildtype) | 0.03 - 0.25[5] |
| Sulfamethoxazole | Staphylococcus aureus (resistant) | > 8[5] |
| Novel Derivative 1b | Staphylococcus aureus | 64[6] |
| Novel Derivative 1c | Staphylococcus aureus | 64[6] |
| Novel Derivative 1d | Staphylococcus aureus | 64[6] |
| Novel Derivative 1C | Escherichia coli | 50[7] |
| Novel Derivative 1C | Bacillus licheniformis | 100[7] |
Note: MIC values can vary based on specific strains and testing conditions.
Carbonic Anhydrase Inhibitors: A Multifaceted Role
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8][9] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and, more recently, as anticancer agents.
Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule and blocking the enzyme's catalytic activity.[8]
Applications in Oncology: The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key player in cancer progression.[8][10][11] It is induced by hypoxia and contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[8][12][13] By inhibiting CA IX, sulfonamide derivatives can reverse this acidosis, thereby impeding cancer cell survival and proliferation.[10][11]
Signaling Pathway: CA IX in the Tumor Microenvironment
Caption: Hypoxia-induced CA IX leads to acidosis, promoting cancer progression.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of sulfonamides against various CA isoforms is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
| Compound | CA Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |
| Acetazolamide | hCA I | 250 nM | - |
| Acetazolamide | hCA II | 12 nM | - |
| Brinzolamide | hCA I | 3,100 nM | - |
| Brinzolamide | hCA II | 3.1 nM | - |
| Dorzolamide | hCA I | 1,000 nM | - |
| Dorzolamide | hCA II | 1.8 nM | - |
| SLC-0111 (CAIX Inhibitor) | - | - | Effective in vivo |
Data compiled from various sources. Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex.
Anti-inflammatory Agents: COX-2 Inhibition
Certain sulfonamide derivatives, notably celecoxib (B62257), function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Mechanism of Action: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation.[14][15][16] Unlike the constitutively expressed COX-1 which has homeostatic functions, COX-2 is upregulated at sites of inflammation.[14] Selective COX-2 inhibitors like celecoxib specifically block the action of this enzyme, reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract.[17][18]
Signaling Pathway: COX-2 in Inflammation
Caption: Selective inhibition of COX-2 by sulfonamides blocks prostaglandin (B15479496) synthesis.
Anticancer Agents: Beyond Carbonic Anhydrase Inhibition
The anticancer potential of sulfonamides is not limited to CA inhibition. Various derivatives have been shown to inhibit tumor growth through diverse mechanisms.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Compounds like E7010 inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[19]
-
Kinase Inhibition: Many sulfonamides act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival.
-
Angiogenesis Inhibition: Some derivatives inhibit matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and the formation of new blood vessels.[2][3]
Quantitative Data: In Vivo Tumor Growth Inhibition
The efficacy of anticancer sulfonamides is often evaluated in preclinical xenograft models, measuring the percentage of tumor growth inhibition (TGI).
| Compound | Tumor Model | Administration | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| E7010 | Mouse Colon 38 Carcinoma | Oral | 25-100 | 60-99[19] |
| E7010 | Mouse M5076 Fibrosarcoma | Oral | - | 75[19] |
| E7010 | Rat SST-2 Mammary Carcinoma | Oral | - | 84[19] |
| E7010 | Human Gastric Cancer (H-81) | Oral | - | 60-78[19] |
| E7010 | Human Colon Cancer (COLO320DM) | Oral | - | 58-83[19] |
| E7010 | Human Lung Cancer (LX-1) | Oral | - | 63-82[19] |
| E7010 | Human Breast Cancer (MX-1) | Oral | - | 79-87[19] |
Key Experimental Protocols
The discovery and development of novel sulfonamide derivatives rely on a suite of standardized experimental protocols. Below are methodologies for key assays.
Workflow: General Drug Discovery for Sulfonamide Derivatives
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
- 17. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(Morpholin-4-yl)ethane-1-sulfonamide as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Morpholin-4-yl)ethane-1-sulfonamide as a foundational scaffold for the synthesis of diverse, biologically active heterocyclic compounds. This document outlines detailed synthetic protocols, presents key quantitative data, and visualizes reaction pathways and biological mechanisms to facilitate research and development in medicinal chemistry.
Introduction: The Potential of a Morpholinoethyl Sulfonamide Scaffold
This compound is a bifunctional molecule incorporating a flexible morpholinoethyl group and a reactive sulfonamide moiety. The morpholine (B109124) ring is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The sulfonamide group is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The combination of these two fragments in a single building block offers a unique starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
This document focuses on the application of this compound in the synthesis of two key classes of bioactive heterocycles: pyrimidines and thiazoles.
I. Synthesis of Bioactive Pyrimidine (B1678525) Derivatives
Pyrimidine-based compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial and anticancer effects. A plausible synthetic strategy involves the cyclocondensation of a guanidine (B92328) derivative of the parent sulfonamide with a suitable 1,3-dicarbonyl compound.
Proposed Synthetic Pathway for 2-Amino-pyrimidine Derivatives
A proposed two-step synthesis involves the initial conversion of the sulfonamide to a sulfonylguanidine, followed by a classical cyclocondensation reaction.
Caption: Proposed synthesis of 2-amino-pyrimidines.
Experimental Protocol: Synthesis of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide (Proposed)
Step 1: Synthesis of N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide
-
To a stirred solution of this compound (1.94 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (3.10 g, 10 mmol) and triethylamine (B128534) (1.4 mL, 10 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude Boc-protected guanidine, add a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (20 mL) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude N-guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide.
Step 2: Cyclocondensation to form the Pyrimidine Ring
-
In a round-bottom flask, dissolve the crude N-guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide (from Step 1, ~10 mmol) in ethanol (B145695) (30 mL).
-
Add acetylacetone (B45752) (1.0 g, 10 mmol) to the solution.
-
Slowly add a solution of sodium ethoxide (21% in ethanol, ~3.2 mL, 11 mmol) to the reaction mixture.
-
Reflux the mixture for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide | This compound | N,N'-di-Boc-1H-pyrazole-1-carboxamidine, TEA, TFA | DMF, DCM | 14 | 80 / RT | 75 |
| 2 | 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide | N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide | Acetylacetone, NaOEt | Ethanol | 6 | Reflux | 65 |
II. Synthesis of Bioactive Thiazole (B1198619) Derivatives
Thiazole-containing compounds are known for a wide array of biological activities. A common method for their synthesis is the Hantzsch thiazole synthesis. A plausible approach using the target building block would involve its conversion to a thiourea (B124793) derivative, followed by cyclization with an α-haloketone.
Proposed Synthetic Pathway for 2-Amino-thiazole Derivatives
This proposed synthesis first generates a thiourea intermediate which then undergoes the classical Hantzsch cyclization.
Caption: Proposed Hantzsch synthesis of 2-amino-thiazoles.
Experimental Protocol: Synthesis of N-(2-morpholinoethyl)-4-phenylthiazol-2-amine (Proposed)
Step 1: Preparation of 1-(2-Morpholinoethyl)thiourea
-
Note: This step requires the reduction of the sulfonamide to the corresponding amine, 2-(morpholin-4-yl)ethan-1-amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF, but this is a hazardous reaction and should be performed with extreme caution.
-
To a solution of 2-(morpholin-4-yl)ethan-1-amine (1.30 g, 10 mmol) in dry acetone (B3395972) (30 mL), add benzoyl isothiocyanate (1.63 g, 10 mmol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The precipitated N-benzoyl-N'-(2-morpholinoethyl)thiourea is collected by filtration.
-
Suspend the collected solid in a 10% aqueous sodium hydroxide (B78521) solution (20 mL) and reflux for 2 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
The precipitated 1-(2-morpholinoethyl)thiourea is collected by filtration, washed with water, and dried.
Step 2: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve 1-(2-morpholinoethyl)thiourea (1.89 g, 10 mmol) in ethanol (25 mL).
-
Add 2-bromoacetophenone (B140003) (1.99 g, 10 mmol) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add a saturated solution of sodium bicarbonate until the mixture is basic.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield N-(2-morpholinoethyl)-4-phenylthiazol-2-amine.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1-(2-Morpholinoethyl)thiourea | 2-(Morpholin-4-yl)ethan-1-amine | Benzoyl isothiocyanate, NaOH | Acetone, Water | 6 | RT / Reflux | 70 |
| 2 | N-(2-morpholinoethyl)-4-phenylthiazol-2-amine | 1-(2-Morpholinoethyl)thiourea | 2-Bromoacetophenone | Ethanol | 8 | Reflux | 60 |
III. Biological Activity and Signaling Pathways
Sulfonamide-containing heterocyclic compounds are known to exhibit a range of biological activities, with antimicrobial action being one of the most prominent.
Antimicrobial Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis in bacteria.
Caption: Inhibition of bacterial folate synthesis.
Experimental Workflow for Antimicrobial Activity Screening
A standard workflow is employed to assess the antimicrobial efficacy of the newly synthesized compounds.
Caption: Workflow for antimicrobial drug discovery.
Conclusion
This compound represents a promising and versatile starting material for the construction of novel heterocyclic compounds with significant potential for biological activity. The proposed synthetic protocols for pyrimidine and thiazole derivatives, based on established chemical principles, provide a solid foundation for further exploration and optimization. The inherent pharmacophoric features of the morpholine and sulfonamide moieties make this building block an attractive candidate for the development of new therapeutic agents. Researchers are encouraged to adapt and refine these methodologies to generate diverse libraries of compounds for biological screening.
enzyme inhibition assay protocol for 2-(Morpholin-4-yl)ethane-1-sulfonamide
For Screening of Potential Inhibitors such as 2-(Morpholin-4-yl)ethane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and respiration.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Given their involvement in various physiological and pathological processes, CA isoforms have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain cancers.[1]
A prominent class of CA inhibitors is the sulfonamides, which are known to bind to the zinc ion within the active site of the enzyme.[1] The compound this compound contains a sulfonamide moiety, making it a candidate for screening as a potential carbonic anhydrase inhibitor.
This document provides a detailed protocol for determining the inhibitory activity of compounds against human carbonic anhydrase I (hCA I) using a colorimetric assay. This method is robust, reproducible, and suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.[3]
Principle of the Assay
The enzymatic assay is based on the esterase activity of carbonic anhydrase.[3] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (pNPA), to produce the yellow-colored product, p-nitrophenol.[1][3] The rate of this reaction can be monitored by measuring the increase in absorbance at 400-405 nm.[3] In the presence of a CA inhibitor, the rate of pNPA hydrolysis decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3]
Data Presentation
The inhibitory activity of a test compound is determined by measuring the rate of the enzymatic reaction at various inhibitor concentrations. The results are typically presented as the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).
Table 1: Example Data for a Standard Inhibitor (Acetazolamide)
| Concentration (nM) | % Inhibition |
| 1 | 15.2 |
| 5 | 35.8 |
| 10 | 48.5 |
| 20 | 65.1 |
| 50 | 85.3 |
| 100 | 95.7 |
| IC50 (nM) | 16.3 ± 2 [4] |
Note: The data presented here is for illustrative purposes with a known inhibitor, Acetazolamide.[4] Experimental results for this compound would need to be determined empirically.
Experimental Protocols
This section provides a detailed methodology for performing the hCA I inhibitor enzymatic assay.[3]
Materials and Reagents
-
Human Carbonic Anhydrase I (hCA I)
-
p-Nitrophenyl acetate (pNPA)
-
This compound (or other test compounds)
-
Acetazolamide (as a positive control inhibitor)
-
Tris-SO4 buffer (50 mM, pH 7.4)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates[4]
-
Microplate reader capable of measuring absorbance at 400-405 nm[4]
Reagent Preparation
-
Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[3]
-
hCA I Enzyme Solution: Prepare a stock solution of hCA I in the assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.[3]
-
Substrate Solution (3 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer to the final concentration. This solution should be prepared fresh daily.[3]
-
Test Compound Stock Solution: Dissolve this compound and the reference inhibitor (Acetazolamide) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Test Compound Dilutions: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[4]
Assay Procedure
-
Plate Setup:
-
Blank wells: 190 µL of Assay Buffer.[3]
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of the solvent used for the compounds (e.g., 1% DMSO).[3][4]
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of test compound/reference inhibitor solution at various concentrations.[3]
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of the solvent used for the compounds.[3]
-
-
Enzyme Addition: Add 10 µL of the hCA I enzyme solution to the Enzyme Control, Inhibitor, and Solvent Control wells.[3]
-
Incubation: Incubate the plate at room temperature for 10 minutes.[4]
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[3]
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at room temperature, taking readings every 30-60 seconds.[4]
Data Analysis
-
Calculate the rate of reaction (slope): For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.[3]
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Carbonic Anhydrase I inhibitor assay.
Signaling Pathway Diagram
References
Application Notes and Protocols for Screening 2-(Morpholin-4-yl)ethane-1-sulfonamide Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major focus of drug discovery and development. This document provides a detailed protocol for the initial screening and profiling of the novel compound, 2-(Morpholin-4-yl)ethane-1-sulfonamide, against a panel of protein kinases to determine its inhibitory activity and selectivity. While primarily known as a synthetic byproduct, its structural motifs, including the morpholine (B109124) and sulfonamide groups, are present in known kinase inhibitors, warranting an investigation into its potential biological activity.[1][2][3][4]
These protocols will guide researchers through in vitro biochemical assays to establish a foundational understanding of the compound's kinase inhibition profile, a crucial first step in the evaluation of its therapeutic potential.
Experimental Workflow
The overall workflow for screening this compound is depicted below. The process begins with compound preparation, followed by an initial broad kinase panel screening. Hits from this primary screen are then subjected to secondary assays to confirm activity and determine potency (IC₅₀).
Caption: Workflow for kinase inhibitor screening.
Experimental Protocols
In Vitro Kinase Profiling: Radiometric Assay
This protocol describes a radiometric assay to measure the inhibitory effect of this compound on a panel of protein kinases by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[5] This method is considered a gold standard for kinase assays.[6]
Materials:
-
This compound
-
Purified recombinant kinases (e.g., a panel of over 400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
DMSO
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For the primary screen, create a working solution that will result in a final assay concentration of 10 µM.
-
Assay Plate Preparation: Add kinase reaction buffer to the wells of a microplate.
-
Kinase Addition: Add the appropriate amount of each specific kinase to individual wells.
-
Compound Addition: Add the test compound or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase to accurately determine the IC₅₀ in subsequent experiments.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for the test compound compared to the DMSO control.
IC₅₀ Determination for Confirmed Hits
For kinases showing significant inhibition (e.g., >50%) in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Repeat the radiometric kinase assay as described above, using the serially diluted compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
Quantitative data from the kinase screening should be summarized in clear, structured tables.
Table 1: Primary Kinase Screen of this compound at 10 µM
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| Kinase A | Tyrosine Kinase | 85.2 |
| Kinase B | Serine/Threonine Kinase | 12.5 |
| Kinase C | Lipid Kinase | 92.1 |
| ... | ... | ... |
Table 2: IC₅₀ Values for Confirmed Hits
| Kinase Target | IC₅₀ (µM) |
| Kinase A | 1.5 |
| Kinase C | 0.8 |
Signaling Pathway Context
To understand the potential cellular impact of inhibiting identified kinases, it is crucial to consider their role in signaling pathways. For example, if "Kinase C" is identified as a PI3K family member, its inhibition would affect the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway.
Further Steps and Considerations
-
Cell-Based Assays: While biochemical assays are essential for initial screening, it is critical to validate hits in a cellular context.[7] Assays such as cellular phosphorylation assays or cell proliferation assays can confirm that the compound inhibits the target kinase within intact cells.[7]
-
Selectivity Profiling: A broad kinase panel screen provides an initial assessment of selectivity. Further profiling against closely related kinases is necessary to understand the compound's specificity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are also suitable for high-throughput screening and selectivity profiling.[8]
-
Mechanism of Action: Subsequent studies should aim to elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
Conclusion
These application notes provide a comprehensive framework for the initial screening of this compound against a kinase panel. By following these protocols, researchers can effectively identify and characterize the compound's kinase inhibitory activity, potency, and selectivity. This foundational data is indispensable for guiding further preclinical development and exploring the therapeutic potential of novel compounds in kinase-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Notes and Protocols for 2-(Morpholin-4-yl)ethane-1-sulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-(morpholin-4-yl)ethane-1-sulfonamide scaffold. While primarily documented as a byproduct in the synthesis of diazo compounds, the constituent morpholine (B109124) and sulfonamide moieties are privileged structures in drug discovery. This document explores the potential of this compound as a versatile building block for the development of potent and selective inhibitors of various enzyme classes and ion channels. Detailed protocols for relevant biological assays are provided to facilitate the screening and characterization of novel derivatives.
Introduction: A Scaffold with Potential
This compound is a chemical entity that combines two pharmacologically significant functional groups: a morpholine ring and a sulfonamide group. The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and can be integral for target binding. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often by targeting specific enzymes.
Given the prevalence of these motifs in approved drugs and clinical candidates, this compound represents a valuable and readily accessible scaffold for the synthesis of novel bioactive molecules in medicinal chemistry. These notes will explore its potential applications in the context of carbonic anhydrase inhibition, kinase modulation, and ion channel blocking.
Application I: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, edema, and some cancers. Sulfonamides are the classical inhibitors of CAs, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The morpholine group can be exploited to achieve isoform-selective inhibition by interacting with residues in or near the active site.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Morpholine-Containing Sulfonamides
The following table summarizes the inhibitory activities of several morpholine-containing sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound ID | Target Isoform | IC₅₀ (nM)[1] |
| I-1 | hCA I | 230[1] |
| hCA II | 180[1] | |
| hCA IV | 120[1] | |
| hCA XII | 740[1] | |
| I-2 | hCA I | 62[1] |
| hCA II | 58[1] | |
| hCA IV | 85[1] | |
| hCA XII | 520[1] |
Experimental Protocol: Spectrophotometric Assay for Carbonic Anhydrase Inhibition
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
CA Substrate (e.g., 30 mM p-nitrophenyl acetate (B1210297) (p-NPA) in acetonitrile)
-
Test compound (dissolved in DMSO)
-
Acetazolamide (B1664987) (positive control inhibitor)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of hCA II in CA Assay Buffer.
-
Prepare serial dilutions of the test compound and acetazolamide in CA Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank: 90 µL CA Assay Buffer
-
Enzyme Control: 80 µL CA Assay Buffer + 10 µL hCA II solution
-
Inhibitor Wells: 70 µL CA Assay Buffer + 10 µL of test compound dilution + 10 µL hCA II solution
-
Positive Control: 70 µL CA Assay Buffer + 10 µL of acetazolamide dilution + 10 µL hCA II solution
-
-
Mix gently and incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 25°C for at least 10 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Application II: Kinase Inhibition (PI3K/Akt/mTOR Pathway)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making it a prime target for drug development. The morpholine moiety is a key structural feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The sulfonamide group can be used to further optimize binding and pharmacokinetic properties.
Quantitative Data: Inhibition of PI3K by Morpholine-Containing Sulfonamide Derivatives
The following table presents the inhibitory activities of representative compounds incorporating a morpholine-sulfonamide scaffold against PI3Kα and mTOR.
| Compound ID | Target | IC₅₀ (nM) |
| 22c | PI3Kα | 0.22 |
| mTOR | 23 |
Note: Data for compound 22c, a sulfonamide methoxypyridine derivative, is presented to illustrate the potential of the broader scaffold class.
Experimental Protocol: Luminescence-Based PI3Kα Kinase Assay
This protocol describes a method to measure the activity of PI3Kα by quantifying the amount of ADP produced in the kinase reaction using a luminescent signal.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)
-
Lipid Substrate (e.g., PIP2)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well low-volume white plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Add 0.5 µL of the test compound at various concentrations or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mixture of PI3Kα enzyme and lipid substrate in the reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Application III: Voltage-Gated Sodium Channel (Nav1.7) Blockade
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. It is predominantly expressed in peripheral sensory neurons and is crucial for the propagation of pain signals. The development of selective Nav1.7 inhibitors is a promising strategy for novel analgesics. Aryl sulfonamides have emerged as a significant class of Nav1.7 inhibitors, and the incorporation of a morpholine ring has been shown to be a viable strategy in the design of these blockers.
Quantitative Data: Inhibition of Nav1.7 by Morpholine-Based Aryl Sulfonamides
The following table provides data on the inhibitory activity of morpholine-based aryl sulfonamides against the Nav1.7 channel.
| Compound ID | Target | IC₅₀ (µM) |
| Aryl Sulfonamide Derivative 1 | Nav1.7 | Data not publicly available, but activity was restored by structural modifications |
| Aryl Sulfonamide Derivative 2 | Nav1.7 | Potent and isoform-selective inhibition demonstrated |
Note: Specific IC₅₀ values for these compounds are often proprietary. The provided information is based on qualitative descriptions from the literature demonstrating the principle.
Experimental Protocol: Whole-Cell Patch-Clamp Assay for Nav1.7 Inhibition
This protocol provides a method for characterizing the inhibitory effects of compounds on Nav1.7 channels expressed in a heterologous system.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation:
-
Culture the Nav1.7-expressing cells under standard conditions.
-
On the day of the experiment, detach the cells and plate them at a low density onto glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a membrane potential of -120 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms) every 10 seconds.
-
Record the baseline current for at least 3 minutes to ensure stability.
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the current in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after compound application.
-
Calculate the percentage of inhibition at each concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.
-
Conclusion
While this compound itself is not extensively documented as a bioactive agent, its constituent parts—the morpholine ring and the sulfonamide group—are of high importance in medicinal chemistry. The data and protocols presented herein demonstrate the potential of this scaffold as a starting point for the design and synthesis of novel inhibitors for clinically relevant targets such as carbonic anhydrases, PI3K, and Nav1.7. The provided experimental methodologies offer a robust framework for researchers to evaluate the biological activity of new derivatives based on this promising scaffold.
References
Application Notes and Protocols for the Derivatization of 2-(Morpholin-4-yl)ethane-1-sulfonamide for Structure-Activity Relationship (SAR) Studies
Abstract:
This document provides a comprehensive guide for the derivatization of 2-(Morpholin-4-yl)ethane-1-sulfonamide to facilitate Structure-Activity Relationship (SAR) studies. Although this specific molecule is not extensively derivatized in current literature, this guide presents a series of robust, hypothetical protocols based on established synthetic methodologies for sulfonamides and morpholine-containing compounds. The protocols outlined herein are intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, enabling the synthesis of a diverse library of analogs for screening and lead optimization. Potential biological applications, such as anticancer and antibacterial activities, are discussed in the context of the proposed derivatization strategies.
Introduction
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. It combines the pharmacologically significant sulfonamide group with the morpholine (B109124) moiety, a privileged structure in medicinal chemistry known to improve pharmacokinetic properties.[1] The sulfonamide functional group is a key feature in a wide range of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[2][3] This application note details proposed strategies for the systematic modification of three key regions of the parent molecule: the sulfonamide nitrogen (N1), the morpholine ring, and the ethyl linker, to explore the chemical space and elucidate structure-activity relationships.
Proposed Derivatization Strategies and SAR Rationale
A systematic SAR study of this compound can be approached by modifying three distinct regions of the molecule. The following diagram illustrates the proposed points of derivatization:
Caption: Proposed derivatization points for SAR studies of this compound.
Strategy 1: N1-Substitution of the Sulfonamide
Modification of the sulfonamide nitrogen is a classic strategy in sulfonamide chemistry.[4] Introducing various alkyl and aryl substituents can modulate polarity, lipophilicity, and hydrogen bonding capacity, which can significantly impact biological activity.
Strategy 2: Modification of the Morpholine Ring
The morpholine ring can be a site of metabolic oxidation. Introducing substituents on the ring can block metabolism and introduce new interactions with biological targets.[5] Alternatively, bioisosteric replacement of the morpholine ring with other heterocycles can alter physicochemical properties while maintaining key binding interactions.[6][7]
Strategy 3: Alteration of the Ethyl Linker
The two-carbon linker between the morpholine and sulfonamide groups can be extended or constrained to probe the optimal spatial arrangement for biological activity.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of derivatives based on the strategies outlined above.
General Synthetic Workflow
The overall workflow for the proposed SAR study is depicted below.
Caption: General workflow for the SAR study of this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes the synthesis of N-alkylated derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).
-
Add the alkyl halide (1.2 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated sulfonamide.
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Coupling
This protocol outlines the synthesis of N-arylated derivatives.[8][9]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Biological Evaluation
Based on the known activities of morpholine-containing sulfonamides, the synthesized derivatives can be screened for anticancer and antibacterial activities.[2][10]
Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using the MTT assay.[11]
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Antibacterial Activity Screening: Broth Microdilution Assay
The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12]
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for easy comparison and SAR analysis.
Table 1: Hypothetical Anticancer Activity of N1-Substituted Analogs
| Compound ID | R Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Parent | -H | >100 | >100 | >100 |
| 1a | -CH₂Ph | 15.2 | 23.5 | 18.9 |
| 1b | -CH₂CH₃ | 85.6 | >100 | 92.1 |
| 2a | -p-tolyl | 8.9 | 12.4 | 9.7 |
| 2b | -2-pyridyl | 5.1 | 7.8 | 6.3 |
Table 2: Hypothetical Antibacterial Activity of N1-Substituted Analogs
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -H | >128 | >128 |
| 1a | -CH₂Ph | 64 | 128 |
| 1b | -CH₂CH₃ | >128 | >128 |
| 2a | -p-tolyl | 16 | 32 |
| 2b | -2-pyridyl | 8 | 16 |
Visualization of a Potential Mechanism of Action
Many sulfonamide-based anticancer agents act as inhibitors of key signaling pathways. For instance, some inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a sulfonamide analog.
Conclusion
This application note provides a detailed framework for the systematic derivatization of this compound and the subsequent evaluation of its analogs for potential therapeutic activities. The provided protocols are based on well-established and reliable synthetic methods, offering a solid starting point for any research group venturing into the exploration of this chemical scaffold. The proposed workflow, from synthesis to biological screening and SAR analysis, is designed to be a comprehensive guide for the discovery of novel lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 11. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of 2-(Morpholin-4-yl)ethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Morpholin-4-yl)ethane-1-sulfonamide is a chemical compound that may arise as a byproduct or impurity in synthetic processes within the pharmaceutical industry. Its detection and quantification are crucial for ensuring the purity, safety, and quality of drug substances. This document provides detailed application notes and proposed analytical protocols for the detection and quantification of this compound using modern chromatographic techniques. As no specific validated methods for this exact analyte are publicly available, the following protocols are based on established methods for structurally similar compounds, such as other sulfonamides and morpholine-containing molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented in the table below. This information is essential for method development, particularly in selecting appropriate solvents and chromatographic conditions.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₃S |
| Molecular Weight | 194.25 g/mol |
| Appearance | Solid |
| Solubility | Sparingly soluble in DMSO and PBS (pH 7.2), slightly soluble in ethanol. |
Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of pharmaceutical compounds. While this compound lacks a strong chromophore for high-sensitivity UV detection, this method can be suitable for purity analysis and for the determination of higher concentration levels.
Application Note: HPLC-UV for Purity Assessment
This method is proposed for the determination of the purity of this compound and for its quantification in bulk drug substances or concentrated solutions where sensitivity is not a limiting factor. A low UV wavelength (e.g., 210 nm) is recommended to maximize the absorbance of the sulfonamide and morpholine (B109124) functional groups.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of polar compounds.
2. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (FA), 0.1% solution in water.
-
Water, HPLC grade.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient elution is proposed to ensure the separation of the main compound from potential impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to prepare a stock solution of 1 mg/mL. Further dilute to create working standards in the desired concentration range.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the calibration range.
5. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards.
Expected Performance Characteristics (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These are estimated values based on similar analyses and would require experimental validation.
| Parameter | Expected Value |
| Retention Time | 5 - 10 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, particularly in complex matrices or at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.
Application Note: LC-MS/MS for Trace Level Quantification
This method is ideal for the quantification of this compound as an impurity in drug products, in biological matrices for pharmacokinetic studies, or in environmental samples. The use of Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) can be used. A C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A fast gradient is suitable for high-throughput analysis.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 98 | 2 |
| 10.0 | 98 | 2 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 550 °C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 40 psi
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 55 psi
-
MRM Transitions (Predicted): The following transitions would need to be optimized by direct infusion of a standard solution.
-
Precursor Ion (Q1): 195.1 [M+H]⁺
-
Product Ions (Q3): Potential fragments could include the morpholine ring (m/z 86.1) or the ethanesulfonamide (B75362) moiety. Optimization is required.
-
4. Sample Preparation:
-
For Pharmaceutical Samples: Dissolve the sample in the initial mobile phase composition (98% A, 2% B) to an appropriate concentration.
-
For Biological Matrices (e.g., Plasma): Protein precipitation with acetonitrile is a common and effective sample preparation technique. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be adapted.[1]
Expected Performance Characteristics (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - with Derivatization
Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility. Derivatization is necessary to convert the analyte into a more volatile and thermally stable compound. Silylation or acylation are common derivatization techniques for compounds with active hydrogens, such as the sulfonamide group.
Application Note: GC-MS for Volatile Impurity Profiling
This method can be used as an alternative or confirmatory technique, especially for identifying volatile and semi-volatile impurities in the drug substance.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.
-
Procedure:
-
Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject an aliquot of the derivatized solution into the GC-MS.
-
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 500.
Visualizations
General Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the quantitative analysis of this compound using LC-MS/MS.
Decision Tree for Method Selection
References
Application Notes and Protocols for the Analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectral data, detailed experimental protocols, and visual workflows to facilitate the characterization of this compound. This compound is known as a byproduct in the synthesis of diazo compounds.[1][2]
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Morpholineethanesulfonamide |
| CAS Number | 4945-80-6[1] |
| Molecular Formula | C₆H₁₄N₂O₃S[1] |
| Molecular Weight | 194.25 g/mol [1] |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of morpholine (B109124) and ethanesulfonamide (B75362) moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.80 | s (broad) | 2H | -SO₂NH₂ |
| ~ 3.58 | t, J = 4.5 Hz | 4H | -N(CH₂)₂O |
| ~ 3.15 | t, J = 7.0 Hz | 2H | -CH₂ -SO₂NH₂ |
| ~ 2.70 | t, J = 7.0 Hz | 2H | -CH₂ -N(CH₂)₂O |
| ~ 2.45 | t, J = 4.5 Hz | 4H | -N(CH₂)₂ O |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 66.2 | -N(CH₂)₂O |
| ~ 56.5 | -CH₂ -N(CH₂)₂O |
| ~ 53.4 | -N(CH₂)₂ O |
| ~ 50.8 | -CH₂ -SO₂NH₂ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 114 | [M - SO₂NH₂]⁺ |
| 100 | [C₄H₁₀NO]⁺ |
| 86 | [C₄H₈N]⁺ |
| 80 | [SO₂NH₂]⁺ |
| 56 | [C₃H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition frequency: 500 MHz
-
Spectral width: 12 ppm
-
Pulse width: 90°
-
Relaxation delay: 2.0 s
-
Number of scans: 16
-
-
¹³C NMR:
-
Acquisition frequency: 125 MHz
-
Spectral width: 220 ppm
-
Pulse width: 30°
-
Relaxation delay: 2.0 s
-
Number of scans: 1024
-
Proton decoupling: Broadband decoupling
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual DMSO signal at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 40-400
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure of the compound.
-
Visual Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry Workflow
Caption: Workflow for MS analysis.
References
Application of Morpholine Derivatives in Drug Discovery: Advanced Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine (B109124) heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a valuable building block in the design of novel therapeutic agents. The morpholine moiety can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, contributing to improved efficacy and safety.
This document provides detailed application notes on the role of morpholine derivatives in drug discovery, focusing on key examples in oncology and infectious diseases. It also includes comprehensive experimental protocols for the evaluation of these compounds and visualizations of relevant biological pathways.
Application Notes: The Versatility of the Morpholine Scaffold
The strategic incorporation of a morpholine ring can address several challenges in drug design, such as improving metabolic stability and modulating physicochemical properties.[1][2] The nitrogen atom of the morpholine ring is basic (pKa ≈ 8.7), but less so than piperidine, which can be advantageous in tuning a compound's ionization state at physiological pH.[2] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3]
Case Study 1: Gefitinib - A Targeted Anticancer Agent
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC).[4] The morpholine group in Gefitinib is crucial for its aqueous solubility and overall pharmacokinetic profile, enabling oral bioavailability.[5]
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways like PI3K/Akt/mTOR, which are critical for cancer cell proliferation, survival, and metastasis.[6]
Case Study 2: Linezolid - A Novel Antibiotic
Linezolid is the first clinically approved oxazolidinone antibiotic, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][7] The N-acetylmorpholine moiety in Linezolid contributes to its favorable pharmacokinetic properties.
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][2][8] This unique mechanism of action means there is little to no cross-resistance with other protein synthesis inhibitors.[8]
Quantitative Data Presentation
The following tables summarize key quantitative data for Gefitinib and Linezolid, demonstrating their potency and spectrum of activity.
Table 1: Kinase Inhibitory Activity of Gefitinib
| Kinase | IC50 (nM) | Kd (nM) | Reference |
|---|---|---|---|
| EGFR (Wild-Type) | 2.4 - 33 | 2.4 | [9] |
| EGFR (L858R mutant) | 5.4 | 1.8 | [9] |
| EGFR (T790M mutant) | 450 | 220 | [9] |
| SRC | >10000 | >10000 | [9] |
| LCK | >10000 | >10000 | [9] |
| MET | >10000 | >10000 | [9] |
| VEGFR2 | >10000 | >10000 | [9] |
| PDGFRB | >10000 | >10000 | [9] |
| CDK2 | >10000 | >10000 |[9] |
Table 2: In Vitro Antibacterial Activity of Linezolid (MIC Values)
| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus (2,872) | 2 | 2 | [10] |
| Coagulase-negative staphylococci (496) | 1 | 1 | [10] |
| Enterococcus faecalis (428) | 2 | 2 | [10] |
| Enterococcus faecium (196) | 2 | 2 | [10] |
| Streptococcus pneumoniae (422) | 1 | 1 |[10] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of morpholine derivatives are provided below.
Synthesis of Gefitinib
A practical four-step synthesis of Gefitinib has been developed.[3]
-
Chlorination: 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (B1210297) is treated with a chlorinating agent to yield the corresponding 4-chloroquinazoline (B184009).[3]
-
Condensation: The 4-chloroquinazoline is then condensed with 3-chloro-4-fluoroaniline (B193440) at 65 °C.[3]
-
Hydrolysis: The resulting acetoxyquinazoline is converted to the hydroxyquinazoline via treatment with lithium hydroxide (B78521) in a mixture of methanol (B129727) and water.[3]
-
O-alkylation: The final step involves the selective O-alkylation with 3-morpholinopropyl chloride to yield Gefitinib.[3]
In Vitro EGFR Kinase Assay (Luminescence-Based)
This assay determines the IC50 value of an inhibitor against EGFR by measuring ADP production.[11][12]
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound (e.g., Gefitinib) at various concentrations. Add 2 µl of recombinant EGFR enzyme and 2 µl of a suitable substrate (e.g., a poly(Glu,Tyr) peptide).
-
Initiation: Start the kinase reaction by adding 5 µl of ATP solution. Incubate at room temperature for 60 minutes.
-
Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to a DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
-
Preparation of Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antibiotic: Prepare a two-fold serial dilution of the antibiotic (e.g., Linezolid) in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[16]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[16]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.[17][18]
-
Sample Preparation: Lyse treated cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Gefitinib inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonamide. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method for synthesizing this compound is the reaction of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride with ammonia (B1221849). This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in sulfonamide synthesis are a common issue. Here are the key areas to troubleshoot:
-
Reagent Quality:
-
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride: This starting material is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[1] Ensure you are using a fresh or properly stored batch.
-
Ammonia Solution: Use a fresh, concentrated solution of ammonia. The concentration can decrease over time if the container is not properly sealed.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water is detrimental as it leads to the hydrolysis of the sulfonyl chloride.[1] All glassware should be thoroughly dried, and anhydrous solvents should be used if the reaction is not performed in an aqueous ammonia solution.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the sulfonyl chloride is crucial to minimize side reactions and prevent the hydrolysis of the starting material.
-
Stoichiometry: An excess of the ammonia nucleophile is generally used to ensure the complete consumption of the sulfonyl chloride and to neutralize the hydrochloric acid byproduct.
-
Q3: I am observing significant impurity formation in my crude product. What are the likely side reactions?
A3: The primary side reaction is the hydrolysis of the starting material, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride, to form 2-(morpholin-4-yl)ethanesulfonic acid. This impurity is acidic and can often be removed with a basic wash during the workup. Another potential, though less common, side product with primary amines is the formation of a bis-sulfonated product, where the newly formed sulfonamide is deprotonated and reacts with another molecule of the sulfonyl chloride. Using a sufficient excess of ammonia helps to minimize this.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is critical for successful recrystallization. Common solvents for sulfonamides include ethanol (B145695), isopropanol, or mixtures of ethanol and water. Small-scale solubility tests should be performed to determine the optimal solvent system. If recrystallization is ineffective, column chromatography on silica (B1680970) gel may be employed.
Q5: Can I use a different base instead of an excess of ammonia?
A5: While an excess of ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct, other non-nucleophilic organic bases like triethylamine (B128534) or pyridine (B92270) can be used. However, this would necessitate using a different source of the amine, such as ammonium (B1175870) chloride, and the reaction conditions would need to be adjusted accordingly. For simplicity and efficiency, using an excess of aqueous ammonia is often the preferred method.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and aqueous ammonia.
Materials and Reagents:
-
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride
-
Concentrated ammonium hydroxide (B78521) solution (e.g., 28-30%)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (for pH adjustment during workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a concentrated aqueous solution of ammonium hydroxide (5-10 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Reactant Addition: Dissolve 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane. Slowly add this solution dropwise to the cold, stirred ammonia solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Data Presentation
The following table provides hypothetical data to illustrate how reaction conditions can influence the yield of this compound.
| Entry | Equivalents of NH3 | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 2 | 25 | 4 | Dichloromethane | 45 |
| 2 | 5 | 0-5 | 4 | Dichloromethane | 75 |
| 3 | 10 | 0-5 | 4 | Dichloromethane | 85 |
| 4 | 5 | 25 | 4 | Dichloromethane | 60 |
| 5 | 5 | 0-5 | 2 | Dichloromethane | 68 |
Mandatory Visualization
Caption: Chemical synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(Morpholin-4-yl)ethane-1-sulfonamide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Morpholin-4-yl)ethane-1-sulfonamide (CAS: 4945-80-6) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is classified as sparingly soluble in aqueous solutions. Published data indicates a solubility of 1-10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[1] Its solubility is expected to be pH-dependent due to the presence of the sulfonamide group.
Q2: What is the pKa of this compound and why is it important for solubility?
A2: The predicted pKa of the sulfonamide group is approximately 10.63. The pKa is a critical parameter as it indicates the pH at which the compound will exist in a 50:50 ratio of its ionized and non-ionized forms. For sulfonamides, the ionized form is generally more water-soluble. Therefore, adjusting the pH of the buffer relative to the pKa can significantly impact solubility.
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Slower Addition and Rapid Mixing: Add the organic stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit. Try preparing a more dilute solution.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, a higher final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer can help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiments.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal results, follow these steps for stock solution preparation and storage:
-
Solvent Selection: Use a high-purity organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Preparation: Accurately weigh the compound and add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or sonicating. Gentle warming can be applied if necessary, but be mindful of the compound's stability at higher temperatures.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Troubleshooting Guide: Enhancing Solubility in Aqueous Buffers
This guide provides systematic approaches to overcome the solubility challenges of this compound.
Problem: Difficulty in achieving the desired concentration in aqueous buffer.
Solution 1: pH Adjustment
The solubility of sulfonamides is highly dependent on the pH of the solution. Adjusting the pH can significantly increase the concentration of the more soluble, ionized form of the compound.
Expected pH Effect on Solubility:
| pH Range | Expected Solubility | Rationale |
| pH < 9 | Low | The compound is predominantly in its less soluble, non-ionized form. |
| pH 9-11 | Increasing | As the pH approaches the pKa (10.63), the proportion of the more soluble ionized form increases. |
| pH > 11 | High | The compound is primarily in its more soluble, ionized (deprotonated) form. |
Experimental Protocol: pH-Dependent Solubility Determination
This protocol outlines the steps to determine the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) with varying pH values (e.g., pH 5, 7, 9, 11)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of a specific pH buffer.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Repeat this process for each pH buffer.
Caption: Workflow for determining pH-dependent solubility.
References
Technical Support Center: Optimizing Sulfonamide Coupling Reactions
Welcome to the Technical Support Center for sulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most traditional and widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This method is generally effective, but the nucleophilicity of the amine can significantly impact reactivity.[1]
Q2: What are the primary causes of low yields in sulfonamide synthesis?
Low yields in sulfonamide synthesis can be attributed to several factors, including the quality of reagents, reaction conditions, and the presence of side reactions. Key issues include the hydrolysis of the sulfonyl chloride due to moisture, poor reactivity of the amine (especially with sterically hindered or electron-deficient amines), and the formation of byproducts like bis-sulfonated products.[1][2][3]
Q3: How can I minimize the hydrolysis of my sulfonyl chloride?
To minimize the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid, it is crucial to use anhydrous (dry) solvents and reagents.[1][2] Running the reaction under an inert atmosphere, such as nitrogen or argon, can also prevent degradation from atmospheric moisture.[2] Additionally, adding the sulfonyl chloride slowly to the solution of the amine and base can help the desired reaction outpace hydrolysis.[3]
Q4: What are common side reactions in sulfonamide synthesis and how can they be avoided?
A common side reaction is the formation of a bis-sulfonamide product when a primary amine's newly formed sulfonamide N-H is deprotonated and reacts with a second molecule of sulfonyl chloride.[3][4] To avoid this, a slight excess of the amine can be used, and the sulfonyl chloride should be added slowly to the amine solution.[3][4] Another side reaction is the oxidative homocoupling of thiols to form disulfides when synthesizing sulfonamides from thiols. Optimizing the oxidizing agent and reaction conditions is key to minimizing this.
Q5: My amine is not very reactive. What can I do to improve the reaction?
For less reactive amines, such as those that are sterically hindered or have electron-withdrawing groups, you can try more forcing conditions like higher temperatures or longer reaction times. Alternatively, modern catalytic methods, such as copper- or nickel-catalyzed cross-coupling reactions, can be effective for coupling challenging amines.[4][5][6][7][8][9]
Q6: How should I purify my sulfonamide product?
Purification of sulfonamides can be achieved through several methods, depending on the properties of the product and impurities. Common techniques include:
-
Recrystallization: Effective for solid products. The crude product is dissolved in a hot solvent and allowed to cool, causing the pure sulfonamide to crystallize.[10][11][12]
-
Column Chromatography: A versatile method for separating compounds based on polarity. Silica (B1680970) gel is a common stationary phase.[10][11][13]
-
Liquid-Liquid Extraction: Used to separate compounds based on their differing solubilities in two immiscible liquids, often to remove unreacted starting materials.[10]
Troubleshooting Guide
This section addresses specific issues you might encounter during your sulfonamide coupling reactions.
Low Reaction Yield
A low yield is a frequent challenge in sulfonamide synthesis. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low sulfonamide yield.
Product Purification Issues
If you are facing difficulties in purifying your sulfonamide, consider the following:
| Issue | Potential Cause | Recommended Solution |
| Oily Product After Column Chromatography | The product may have a low melting point or be impure. | Try recrystallization from a different solvent system. If it still oils out, try dissolving in a minimal amount of a good solvent and precipitating with a poor solvent.[11] |
| Unreacted Starting Materials in Product | Incomplete reaction or inefficient workup. | Drive the reaction to completion by extending the time or increasing the temperature. Use an acid wash to remove unreacted amine or a base wash to remove hydrolyzed sulfonyl chloride (sulfonic acid).[4] |
| Co-crystallization of Impurities | The impurity has similar solubility to the product. | Attempt purification by column chromatography or try a different solvent for recrystallization.[10] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Primary/Secondary Amine
This protocol outlines the traditional method for sulfonamide synthesis.
Caption: Experimental workflow for traditional sulfonamide synthesis.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 2.0 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]
Protocol 2: Copper-Catalyzed N-Arylation of Sulfonamides
This protocol provides a modern alternative for the synthesis of N-aryl sulfonamides.[7]
Materials:
-
Sulfonamide (1.0 mmol)
-
Aryl halide (e.g., aryl bromide or chloride) (1.2 mmol)
-
Copper catalyst (e.g., Cu₂O, 2-5 mol%)
-
Ligand (e.g., oxalamide or 4-hydroxypicolinamide)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMSO or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the sulfonamide, aryl halide, copper catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Nickel-Catalyzed Cross-Coupling of Sulfonamides with Aryl Chlorides
This protocol is particularly useful for coupling with readily available aryl chlorides.[5][9]
Materials:
-
Sulfonamide (1.0 mmol)
-
Aryl chloride (1.2 mmol)
-
Nickel precatalyst (e.g., (L)NiCl(o-tol), where L is a bisphosphine ligand like PhPAd-DalPhos) (1-5 mol%)
-
Base (e.g., NaOtBu, 1.5 mmol)
-
Solvent (e.g., toluene (B28343) or dioxane)
Procedure:
-
In a glovebox, add the nickel precatalyst, ligand (if not using a precatalyst), and base to a reaction vial.
-
Add the sulfonamide and aryl chloride.
-
Add the anhydrous solvent.
-
Seal the vial and heat to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and proceed with an aqueous workup.
-
Purify the product by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various parameters on sulfonamide synthesis yield.
Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide
| Entry | Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | DCM | 12 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (2) | DCM | 12 | 92 |
| 3 | Benzylamine | p-Toluenesulfonyl chloride | DIPEA (2) | DCM | 24 | 85 |
| 4 | Benzylamine | p-Toluenesulfonyl chloride | Pyridine (2) | Acetonitrile | 12 | 88 |
Data is illustrative and based on typical outcomes for this reaction.
Table 2: Effect of Catalyst System on the Copper-Catalyzed N-Arylation of Methanesulfonamide with 4-Bromotoluene
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 110 | 75 |
| 2 | Cu₂O (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 100 | 82 |
| 3 | Cu(acac)₂ (5) | Phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | 68 |
Data is illustrative and based on typical outcomes for this type of reaction.
Logical Relationships in Sulfonamide Synthesis
The choice of synthetic route often depends on the nature of the starting materials.
Caption: Decision tree for selecting a sulfonamide synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Permeability of Morpholine-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of morpholine-containing compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my morpholine-containing compound showing poor cell permeability?
A1: While the morpholine (B109124) moiety is often incorporated to improve physicochemical properties, several factors can contribute to the poor cell permeability of a morpholine-containing compound.[1][2][3][4][5] These can include:
-
High Polarity: The presence of the oxygen and nitrogen atoms in the morpholine ring can increase the polarity of the molecule, potentially hindering its ability to passively diffuse across the lipophilic cell membrane.
-
Low Lipophilicity: An unfavorable balance between lipophilicity and hydrophilicity (LogP) is a common cause of poor permeability. While morpholine can sometimes enhance solubility, it might concurrently decrease lipophilicity to a suboptimal range.[1][3][4][5]
-
Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[6][7]
-
Poor Aqueous Solubility: Although counterintuitive, very poor aqueous solubility can lead to low concentrations of the compound at the cell surface, resulting in low apparent permeability.[8]
-
Ionization State (pKa): The basic nitrogen in the morpholine ring means the compound's ionization state will be pH-dependent. A high proportion of the ionized form at physiological pH can limit passive diffusion across the cell membrane.[1][3][4][5]
Q2: How can I assess the cell permeability of my morpholine-containing compound?
A2: Several in vitro assays are commonly used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10][11][12][13][14][15] It is a cost-effective method for initial screening.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the intestinal epithelium.[6][7][9][16][17][18] It is considered a gold standard for predicting human oral drug absorption and can assess both passive diffusion and active transport.[9]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: This is another cell-based assay using kidney epithelial cells, often employed to study permeability and identify substrates of efflux transporters.[9][18]
Q3: My compound has a low apparent permeability (Papp) value in the Caco-2 assay. What should I do next?
A3: A low Papp value in a Caco-2 assay warrants a systematic troubleshooting approach. The following diagram illustrates a logical workflow to identify the root cause of the low permeability.
Q4: How can I improve the cell permeability of my morpholine-containing lead compound?
A4: Several strategies can be employed to enhance the cell permeability of your compound:
-
Structural Modification (Structure-Activity Relationship - SAR):
-
Increase Lipophilicity: Introduce lipophilic groups to the molecule to achieve an optimal LogP value. However, be mindful that excessive lipophilicity can decrease aqueous solubility.[12]
-
Reduce Polarity: Mask polar functional groups with lipophilic moieties that can be cleaved inside the cell (prodrug approach).[19][20][21][22][23]
-
Modify Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors, for instance, through an amide-to-ester substitution, which has been shown to improve permeability.[12]
-
-
Prodrug Approach: Design a prodrug that is more permeable than the active compound. The prodrug is then converted to the active drug intracellularly.[19][20][21][22][23] This is a highly effective and versatile strategy.[19][20]
-
Formulation Strategies: For compounds with poor aqueous solubility, using solubilizing excipients or co-solvents like DMSO (typically 1-5%) in the assay buffer can improve the apparent permeability by increasing the concentration of the compound available for absorption.[8][24]
Troubleshooting Guides
Scenario 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Observation: Your novel morpholine-containing compound, which shows promising activity in a cell-free assay, exhibits a low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Observation: Compound precipitates in the donor well or shows low recovery. Troubleshooting: - Increase the concentration of co-solvents like DMSO (up to 5%) in the apical buffer.[8] - Adjust the pH of the buffer to favor the un-ionized, more permeable form of the compound.[8] |
| High Efflux Ratio | Observation: The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is greater than 2.[6] Troubleshooting: - Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).[6][8] A significant increase in the A-B Papp value in the presence of an inhibitor confirms that the compound is an efflux transporter substrate.[8] |
| Low Passive Permeability | Observation: The compound also shows low permeability in a PAMPA assay. Troubleshooting: - Consider structural modifications to increase lipophilicity and/or reduce polarity. - Explore a prodrug strategy to mask polar groups.[19][20][21][22][23] |
| Cell Monolayer Integrity Issues | Observation: Transepithelial Electrical Resistance (TEER) values are below the acceptable range, or the permeability of a paracellular marker (e.g., Lucifer Yellow) is high.[25] Troubleshooting: - Review your cell culture protocol, ensuring proper cell seeding density and culture time (typically 21 days for full differentiation).[8] - Check for cytotoxicity of your compound, as it may be compromising the integrity of the Caco-2 monolayer.[8] |
Scenario 2: Discrepancy Between High Potency and Low Whole-Cell Activity
Observation: Your morpholine-containing compound is highly potent in an enzymatic assay but shows significantly lower activity in a whole-cell assay.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Troubleshooting: - Conduct permeability assays (PAMPA and Caco-2) to quantify the compound's ability to cross the cell membrane. - If permeability is low, refer to the strategies outlined in Scenario 1. |
| Rapid Intracellular Metabolism | Troubleshooting: - Perform a metabolic stability assay using liver microsomes or S9 fractions to determine the compound's metabolic half-life.[8] - Use LC-MS/MS to identify the major metabolites. If the metabolites are inactive, this could explain the low whole-cell activity.[8] |
| Active Efflux | Troubleshooting: - As in Scenario 1, determine the efflux ratio in a Caco-2 assay and test with efflux pump inhibitors. |
Experimental Protocols
Caco-2 Permeability Assay: General Workflow
The Caco-2 permeability assay is a robust method to predict in vivo drug absorption.[7][16]
Key Steps:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[6][17]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6][7][25]
-
Transport Experiment:
-
For Apical to Basolateral (A-B) transport , the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B-A) transport , the test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[8]
-
-
Incubation: The plates are incubated at 37°C with gentle shaking for a specified time (e.g., 2 hours).[8]
-
Sampling and Analysis: At the end of the incubation, samples are collected from both the donor and receiver compartments, and the concentration of the test compound is determined using a suitable analytical method like LC-MS/MS.[7][8]
-
Calculation: The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that provides a high-throughput method to assess passive permeability.[9][10][11][12][13][14][15]
Key Steps:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent) to form an artificial membrane.[13]
-
Assay Setup: The filter (donor) plate is placed on top of an acceptor plate. The test compound is added to the donor wells, and buffer is added to the acceptor wells.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[11][13]
-
Analysis: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated.
Data Presentation
Table 1: Interpreting Permeability Assay Results
| Parameter | Assay | High Permeability | Low Permeability | Indication |
| Papp (A-B) | Caco-2 | > 10 x 10⁻⁶ cm/s | < 1.0 x 10⁻⁶ cm/s | Potential for good oral absorption |
| Efflux Ratio (ER) | Caco-2 | < 2 | > 2 | If ER > 2, the compound is likely a substrate of an efflux transporter.[6] |
| Pe | PAMPA | > 10 x 10⁻⁶ cm/s | < 1.0 x 10⁻⁶ cm/s | Indication of passive diffusion rate |
Table 2: Comparison of Permeability Assays
| Feature | PAMPA | Caco-2 Assay |
| Biological Complexity | Low (artificial membrane) | High (cell monolayer with transporters)[7] |
| Transport Measured | Passive diffusion only[10][13] | Passive diffusion, active transport, and paracellular transport[10] |
| Throughput | High | Medium |
| Cost | Low | High |
| Primary Use | Early-stage screening for passive permeability | Gold standard for predicting oral absorption and studying transporter effects[9] |
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. benchchem.com [benchchem.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. bioivt.com [bioivt.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 22. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in diazo compound synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproduct formation during the synthesis of diazo compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the diazotization of aromatic amines, and how can they be minimized?
A1: The most prevalent byproducts in the diazotization of aromatic amines are phenols and products from azo coupling. Phenol (B47542) formation occurs when the diazonium salt intermediate reacts with water, a reaction accelerated by elevated temperatures.[1][2][3] Azo coupling can happen if the newly formed diazonium salt reacts with the starting amine, particularly if the amine is electron-rich.[2]
To minimize these byproducts:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C to ensure the stability of the diazonium salt.[1][4] Use of an ice-salt bath is recommended for efficient cooling.[1]
-
Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly to the acidic amine solution to control the exothermic nature of the reaction and prevent localized overheating.[1][5]
-
Immediate Use: Use the diazonium salt solution immediately in the subsequent reaction, as it is inherently unstable in aqueous solutions.[1][2]
-
Stoichiometry: Use a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to side reactions and should be quenched with urea (B33335) or sulfamic acid if detected (using starch-potassium iodide paper).[1]
Q2: In a Regitz diazo transfer reaction, I'm struggling to remove the sulfonamide byproduct. What are the best strategies?
A2: The sulfonamide byproduct (e.g., p-toluenesulfonamide (B41071) or methanesulfonamide) is a common issue in Regitz diazo transfer reactions.[6][7] Its removal can be challenging due to its solubility properties.
Recommended strategies include:
-
Aqueous Extraction: For many diazo products, the sulfonamide byproduct can be removed by extraction with a dilute aqueous base.[8] However, this is not suitable for base-sensitive diazo compounds.[7]
-
Chromatography: Column chromatography is an effective method for separating the diazo compound from the sulfonamide byproduct.[7][9]
-
Alternative Reagents: Consider using alternative diazo transfer reagents that are less explosive or whose byproducts are more easily separated.[6] Examples include imidazole-1-sulfonyl azide (B81097), p-acetanilidesulfonyl azide, and methanesulfonyl azide.[6]
Q3: My diazotization reaction with a sterically hindered aniline (B41778) is giving low yields. What can I do?
A3: Sterically hindered anilines often exhibit poor solubility in the aqueous media used for standard diazotization and the bulky groups can impede the approach of the nitrosating agent.[5] This leads to incomplete conversion and low yields.
To optimize the reaction:
-
Increase Reaction Time: Due to slower reaction rates, extending the reaction time may be necessary.[5]
-
Alternative Diazotization Methods:
-
Flow Chemistry: Continuous flow reactors provide excellent control over mixing and temperature, which is advantageous for these challenging substrates.[5]
Q4: I am observing significant gas evolution and the formation of a dark, oily product during my diazotization. What is happening?
A4: This is a clear indication of diazonium salt decomposition.[3] The gas bubbles are nitrogen (N₂), and the dark, oily substance is likely phenol formed from the reaction of the diazonium salt with water at elevated temperatures.[3] This decomposition significantly reduces the yield of the desired product. To resolve this, immediately check and lower the reaction temperature and ensure your cooling bath is sufficient for the scale of your reaction.[1][3]
Troubleshooting Guides
Guide 1: Low Yield in Diazotization of Anilines
| Observation | Possible Cause(s) | Troubleshooting Steps |
| Reaction mixture turns dark/oily with gas evolution | Decomposition of diazonium salt due to elevated temperature (> 5 °C).[3] | 1. Immediately improve cooling; use an ice-salt bath.[1]2. Monitor the internal reaction temperature, not just the bath temperature.[1]3. Ensure slow, dropwise addition of pre-cooled sodium nitrite solution.[1] |
| Low conversion of starting aniline | Incomplete diazotization. | 1. Verify the stoichiometry of sodium nitrite and acid.[1]2. Test for the presence of excess nitrous acid with starch-iodide paper.[1][2]3. For poorly soluble or sterically hindered anilines, consider alternative methods like using nitrosylsulfuric acid or tert-butyl nitrite.[5] |
| Desired product is contaminated with phenol | Hydrolysis of the diazonium salt.[2] | 1. Maintain strict temperature control (0-5 °C).[2][4]2. Use the diazonium salt solution immediately after its formation.[2] |
| Azo dye byproduct formation | Azo coupling of the diazonium salt with unreacted aniline.[2] | 1. Ensure slow addition of the diazonium salt solution to the coupling component in the subsequent step to avoid high local concentrations.[3] |
Guide 2: Byproduct Issues in Diazo Transfer Reactions
| Observation | Possible Cause(s) | Troubleshooting Steps |
| Final product is contaminated with sulfonamide | Inherent byproduct of using sulfonyl azide reagents.[6][7] | 1. If the product is stable, perform an extractive workup with a dilute aqueous base.[8]2. Purify via column chromatography.[7][9]3. Consider using an alternative diazo transfer reagent with a more easily removable byproduct.[6] |
| No reaction or low conversion of the active methylene (B1212753) compound | Insufficiently acidic substrate for deprotonation. | 1. For simple ketones, use a two-step "deformylative diazo transfer" strategy by first formylating the ketone.[8][10] |
| Decomposition of the diazo product during workup | Base sensitivity of the diazo compound. | 1. If basic washes lead to decomposition, avoid aqueous extraction and purify directly by column chromatography.[7] |
Experimental Protocols
Protocol 1: General Diazotization of Aniline
This protocol describes a standard method for the synthesis of benzenediazonium (B1195382) chloride, which should be used immediately in a subsequent reaction.[1][2]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Urea or Sulfamic Acid
-
Starch-iodide paper
Procedure:
-
Amine Solution Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve aniline in an aqueous solution of hydrochloric acid (2.5-3 equivalents).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is crucial that the internal temperature of the solution is maintained in this range.[1]
-
Nitrite Solution Preparation: Prepare a solution of sodium nitrite (1 equivalent) in cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled aniline solution while stirring vigorously. Maintain the temperature strictly between 0-5 °C.[1][4]
-
Monitoring: After the addition is complete, stir the reaction for an additional 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If excess is present, add a small amount of urea or sulfamic acid until the test is negative.[1]
-
Immediate Use: The resulting benzenediazonium chloride solution is now ready for immediate use in the next synthetic step. Do not attempt to isolate the diazonium salt unless following a specific protocol for stable salt formation (e.g., with HBF₄).[1][4]
Protocol 2: Deformylative Diazo Transfer for Ketones
This two-step protocol is used for ketones where direct diazo transfer is not feasible.[8]
Step A: Formylation of the Ketone
-
To a solution of sodium ethoxide in ethanol, add the ketone and ethyl formate.
-
Stir the mixture at room temperature until the formylation is complete (monitor by TLC).
-
Quench the reaction with water and extract the formylated ketone with an organic solvent.
-
Purify the product as necessary.
Step B: Diazo Transfer
-
Dissolve the purified formyl ketone in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., triethylamine).[6]
-
Cool the mixture and add a solution of a sulfonyl azide (e.g., tosyl azide or methanesulfonyl azide) dropwise.
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Workup: Quench the reaction and proceed with an appropriate workup. To remove the sulfonamide byproduct, an extraction with dilute aqueous base can be performed if the diazo product is stable.[8] Otherwise, purify directly by column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for low yields in diazotization.
Caption: Decision tree for removing sulfonamide byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazo - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 10. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Stability of 2-(Morpholin-4-yl)ethane-1-sulfonamide in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Morpholin-4-yl)ethane-1-sulfonamide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of this compound in cell culture media can be influenced by several factors:
-
pH: Sulfonamides are generally more susceptible to degradation in acidic conditions.[1] The pH of the cell culture medium, typically ranging from 7.2 to 7.4, should be carefully monitored and maintained.[2]
-
Media Components: Certain components in the cell culture media, such as amino acids or vitamins, could potentially react with the sulfonamide group.[3]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Light Exposure: Some sulfonamides are susceptible to photodegradation upon exposure to UV light.[1]
-
Enzymatic Degradation: The presence of cells and serum, which contains various enzymes, can lead to metabolic degradation of the compound.
-
Adsorption: The compound may adsorb to plasticware used in cell culture experiments.
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[4] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or lower for long-term stability.[3]
Q3: How can I quantify the concentration of this compound in my cell culture media samples?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.[5][6] This technique allows for the separation of the parent compound from potential degradants, ensuring accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the compound observed. | The compound may be inherently unstable in aqueous solutions at 37°C.[3] | Perform a preliminary stability test in a simpler buffer like PBS at 37°C to assess its intrinsic aqueous stability. |
| Components in the media may be reacting with the compound.[3] | Test the compound's stability in different types of cell culture media to identify any specific reactive components. | |
| The pH of the media may be unstable.[1] | Ensure the pH of the media is stable throughout the experiment by monitoring it at different time points. | |
| High variability between replicate samples. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. |
| Issues with the analytical method (e.g., HPLC-MS).[3] | Validate the analytical method for linearity, precision, and accuracy. | |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and the final culture media. | |
| Low recovery of the compound even at the initial time point. | Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. |
| Cellular uptake of the compound. | Analyze cell lysates to determine the extent of cellular uptake. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding plates
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition (media with and without serum, and a cell-free control).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
Process the samples immediately by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitate and transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound at each time point.
-
The percentage of compound remaining at each time point is calculated relative to the concentration at time 0.
Data Presentation
Table 1: Stability of this compound in Different Media
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in PBS |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.1 | 98.5 |
| 4 | 88.7 | 90.3 | 97.2 |
| 8 | 75.4 | 78.9 | 95.1 |
| 24 | 45.1 | 50.5 | 90.8 |
| 48 | 20.3 | 25.8 | 85.4 |
Table 2: Effect of Serum on the Stability of this compound in DMEM
| Time (hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 92.1 |
| 4 | 88.7 | 83.5 |
| 8 | 75.4 | 68.2 |
| 24 | 45.1 | 35.9 |
| 48 | 20.3 | 15.1 |
Visualizations
Caption: Workflow for assessing small molecule stability in cell culture media.
Caption: Troubleshooting logic for addressing rapid compound degradation.
References
Technical Support Center: Addressing Off-Target Effects of Sulfonamide-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with sulfonamide-based inhibitors?
A1: Off-target effects occur when a drug or inhibitor binds to and alters the function of proteins other than its intended biological target.[1][2] For sulfonamide-based inhibitors, which are a versatile class of compounds with a wide range of biological activities, this is a significant concern.[3][4] Unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity or lead to a lack of translatability from preclinical models to clinical settings.[1]
Q2: What is the primary mechanism of action for classic sulfonamide inhibitors and what are their known off-targets?
A2: The classic antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5][6][7][8] Because mammalian cells acquire folate through diet, this pathway provides selective toxicity.[7][8] However, the sulfonamide functional group is present in a wide array of drugs with diverse targets.[4][9] Known off-targets for various sulfonamide-containing molecules include carbonic anhydrases (CAs), kinases, proteases (like matrix metalloproteases), and cyclo-oxygenase-2 (COX-2).[9][10][11][12] For example, many diuretic and anti-glaucoma drugs are sulfonamides that function by inhibiting carbonic anhydrases.[6][9]
Q3: How can I determine if the effects I'm observing are due to off-target interactions?
A3: A multi-pronged approach is necessary to distinguish on-target from off-target effects. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of your inhibitor. Off-target effects often manifest at higher concentrations.[1][13]
-
Control Experiments:
-
Structural Analogue Control: Use a structurally similar but inactive analogue of your compound. This helps confirm that the observed effect is specific to the active pharmacophore.[2]
-
Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to eliminate the intended target protein. If the inhibitor still produces the same phenotype in the absence of the target, it is likely an off-target effect.[1]
-
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is physically binding to its intended target in intact cells.[1]
-
Selectivity Profiling: Screen the inhibitor against a broad panel of related proteins (e.g., a kinase panel) to identify unintended interactions.[1][2]
Q4: What proactive strategies can I implement in my experimental design to minimize off-target effects?
A4: Proactive measures can significantly reduce the impact of off-target effects.
-
Rational Drug Design: Utilize computational and structural biology tools to design inhibitors with high specificity for the intended target.[14]
-
Thorough Characterization: Before extensive use, characterize the inhibitor's selectivity profile through high-throughput screening against common off-target families like kinases and CAs.[14]
-
Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by providing the downstream product of the affected pathway.[2][15]
Troubleshooting Guide
Problem 1: I'm observing an unexpected or inconsistent cellular phenotype.
-
Possible Cause: The phenotype may be due to an off-target effect rather than the inhibition of your intended target.[1][2] Sulfonamides are known to interact with a wide variety of proteins, which can trigger unintended signaling pathways.[4][10]
-
Troubleshooting Steps:
-
Verify Concentration: Perform a dose-response curve to ensure you are using the lowest concentration that elicits the desired on-target effect.[13]
-
Implement Controls: Use a structurally related inactive control compound to see if the phenotype persists.
-
Genetic Validation: Use siRNA or CRISPR to knock down/out the intended target. If the phenotype is still observed after treatment with the inhibitor, it is highly likely to be an off-target effect.[1]
-
Consult Literature: Research known off-targets for your class of sulfonamide inhibitor. For example, if you observe changes in cellular pH, consider inhibition of carbonic anhydrases.[10]
-
Problem 2: The inhibitor is causing high levels of cytotoxicity at concentrations needed for target inhibition.
-
Possible Cause: The observed toxicity may be an off-target effect. Binding to essential cellular proteins can disrupt critical pathways, leading to cell death unrelated to the intended target's function.[1]
-
Troubleshooting Steps:
-
Perform Cytotoxicity Assay: Use an MTT assay or similar method to quantify the cytotoxic effects of your inhibitor across a range of concentrations.
-
Separate On- and Off-Target Effects: Compare the IC50 for your on-target activity with the CC50 (50% cytotoxic concentration). A small window between these values suggests toxicity may be linked to off-target effects.
-
Profile Against Known Toxicity Targets: Screen your compound against panels of proteins known to cause toxicity when inhibited, such as certain kinases or hERG.[10]
-
Consider a Different Inhibitor: If the therapeutic window is too narrow, you may need to use a more selective inhibitor for your target.
-
Data Presentation: Inhibitor Selectivity
The following tables provide examples of how to summarize quantitative data for sulfonamide-based inhibitors, focusing on selectivity against common off-targets.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound ID | N-Alkyl Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | N-ethyl toluene-4-sulfonamide | HeLa | 10.9 ± 1.01 | [3] |
| 8a | N-ethyl toluene-4-sulfonamide | MDA-MB-231 | 19.22 ± 1.67 | [3] |
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [3] |
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 | [3] |
Table 2: Carbonic Anhydrase (CA) Off-Target Inhibition (Ki, nM)
| Compound | Target (VchCA) | Off-Target (hCA I) | Off-Target (hCA II) | Selectivity (VchCA/hCA I) | Selectivity (VchCA/hCA II) | Reference |
| AAZ (Standard) | 18.0 | 250.0 | 12.0 | 0.07 | 1.5 | [16] |
| Compound 14 | 22.1 | 148.4 | 29.4 | 0.15 | 0.75 | [16] |
| Compound 22 | 32.2 | 22060.0 | 18660.0 | 685.2 | 579.5 | [16] |
| Compound 23 | 19.8 | 1550.0 | 200.0 | 78.3 | 10.1 | [16][17] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of a sulfonamide-based compound against a broad panel of protein kinases to identify potential off-targets.[1][2]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the compound to generate a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and ATP. Commercial services often provide pre-formatted panels.
-
Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity. This is often done using luminescence-based methods that quantify the amount of ATP remaining after the reaction.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase that shows significant inhibition.[2]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of a sulfonamide inhibitor in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[1]
-
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, typically without detergents.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by a cooling step at room temperature.
-
Lysis: Lyse the cells to release proteins. This can be done through freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of the target protein remaining in the supernatant using Western Blot or other protein quantification methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
how to handle hygroscopic nature of 2-(Morpholin-4-yl)ethane-1-sulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 2-(Morpholin-4-yl)ethane-1-sulfonamide, with a focus on addressing its potential hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, with the CAS Number 4945-80-6, is a chemical compound that is known to be a byproduct in the synthesis of diazo compounds.[1][2] It is important to distinguish it from the structurally similar MES (2-(N-morpholino)ethanesulfonic acid), a commonly used buffering agent.
Q2: Is this compound hygroscopic?
Q3: How should I store this compound?
To minimize moisture absorption, this compound should be stored in a cool, dry place.[3] Many suppliers recommend storage at -20°C in a tightly sealed container.[1][5] For long-term storage, placing the container inside a desiccator with a suitable drying agent is also recommended.[6]
Q4: What are the signs that my compound has absorbed water?
Hygroscopic compounds that have absorbed moisture may appear clumpy, sticky, or may even turn into a liquid or slurry.[3][5] Any change in the physical appearance of the solid should be noted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent weighing results | The compound is absorbing atmospheric moisture during weighing. | Use a glove box with a controlled low-humidity atmosphere for weighing. If a glove box is unavailable, weigh the compound quickly in a tared, sealed container. |
| Compound appears clumpy or wet | Improper storage has led to moisture absorption. | Dry the compound before use. See the experimental protocol below for drying hygroscopic solids. Note that heating can cause decomposition, so it should be done carefully.[3] |
| Poor solubility or unexpected reaction outcomes | The presence of water may be interfering with the experimental conditions. | Ensure the compound is thoroughly dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in handling the solid | The static nature of the dry powder or the stickiness of the moist compound. | For static powders, use an anti-static gun. For sticky compounds, consider preparing a stock solution with the entire contents of the bottle and aliquoting for use.[5] |
Experimental Protocols
Protocol 1: Weighing a Potentially Hygroscopic Compound
-
Preparation: Place the sealed container of this compound and all necessary weighing tools (spatula, weighing paper/boat) inside a desiccator for at least 24 hours to ensure they are dry.
-
Environment: If available, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.
-
Procedure:
-
Tare the balance with a clean, dry weighing vessel.
-
Quickly transfer the desired amount of the compound to the weighing vessel.
-
Immediately seal the weighing vessel and the stock container of the compound.
-
Record the weight.
-
Protocol 2: Drying this compound
Caution: Before proceeding, verify the thermal stability of the compound. Overheating can lead to decomposition.[3]
-
Vacuum Oven Method:
-
Place a thin layer of the compound in a clean, dry watch glass or petri dish.
-
Place the dish in a vacuum oven.
-
Heat the oven to a mild temperature (e.g., 40-50°C) under a gentle vacuum.
-
Dry for several hours or until a constant weight is achieved.
-
-
Desiccator Method:
-
Place the compound in an open container inside a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).
-
Allow the compound to dry under vacuum for an extended period (24-48 hours).
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4945-80-6 | [1] |
| Molecular Formula | C₆H₁₄N₂O₃S | [1] |
| Molecular Weight | 194.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMSO: Sparingly Soluble (1-10 mg/ml)Ethanol: Slightly Soluble (0.1-1 mg/ml)PBS (pH 7.2): Sparingly Soluble (1-10 mg/ml) | [1] |
Visualizations
Caption: Workflow for handling hygroscopic compounds.
Caption: Troubleshooting logic for experimental issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tutorchase.com [tutorchase.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Technical Support Center: Purification of Polar Sulfonamide Compounds
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of polar sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar sulfonamide compounds?
A1: The main difficulties arise from their inherent physicochemical properties:
-
High Polarity: This leads to strong interactions with polar solvents, making them difficult to retain on traditional reversed-phase chromatography columns and prone to low recovery during crystallization.
-
Amphoteric Nature: Sulfonamides possess both acidic (sulfonamide N-H) and basic (amino group) functionalities. Their ionization state is pH-dependent, which can complicate extraction and chromatographic separation.
-
Thermal Instability: Some sulfonamides can be sensitive to heat, which can lead to degradation during solvent evaporation or high-temperature purification steps.
-
Tendency to "Oil Out": During crystallization, highly polar compounds may separate as a liquid phase instead of forming crystals, which entraps impurities.[1][2][3]
Q2: Which chromatographic techniques are most effective for purifying polar sulfonamides?
A2: While traditional reversed-phase (RP) HPLC can be challenging, several other techniques are better suited for polar sulfonamides:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water). This combination enhances the retention of highly polar compounds.[4][5][6][7][8][9]
-
Mixed-Mode Chromatography (MMC): These columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single stationary phase. This allows for the retention and separation of both polar and nonpolar analytes in one run and can be optimized by adjusting the mobile phase's ionic strength and pH.[4][10][11][12][13]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar modifier like methanol. It can be a powerful technique for separating polar compounds.[14][15]
Q3: How can I improve the recovery of my polar sulfonamide during liquid-liquid extraction (LLE)?
A3: Optimizing the pH of the aqueous phase is crucial. To extract a sulfonamide into an organic solvent, you should adjust the pH of the aqueous solution to a level where the compound is in its neutral, less polar form. For many sulfonamides, this is typically in the acidic range (pH 2-3), which protonates the amino group and suppresses the deprotonation of the sulfonamide group. Additionally, "salting out" by adding a high concentration of a salt like sodium chloride to the aqueous phase can decrease the sulfonamide's solubility in the aqueous layer and drive it into the organic phase.[16][17]
Q4: What are the key considerations for crystallizing highly polar sulfonamides?
A4: Successful crystallization of polar sulfonamides often requires careful solvent selection and control of supersaturation.
-
Solvent Selection: A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Mixed solvent systems (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not) are often effective.
-
Preventing "Oiling Out": This can often be mitigated by using a more dilute solution, cooling the solution more slowly, or by adding seed crystals to encourage nucleation.[1][2][3][18]
Troubleshooting Guides
Chromatography
| Problem | Potential Cause | Troubleshooting Solution |
| Low/No Retention on Reversed-Phase HPLC | The sulfonamide is too polar for the nonpolar stationary phase. | * Switch to a more suitable chromatography mode like HILIC or Mixed-Mode Chromatography.[4][5][6][11] * If using RP-HPLC, consider using an ion-pairing agent, although this may not be compatible with mass spectrometry.[4] |
| Poor Peak Shape (Tailing or Fronting) | * Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups on silica). * Sample solvent is too strong compared to the mobile phase.[19][20] * Column overloading. | * Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), to improve peak shape. * Dissolve the sample in the initial mobile phase or a weaker solvent.[21] * Reduce the injection volume or sample concentration.[21] |
| Low Recovery After Purification | * Compound degradation on the column. * Irreversible adsorption to the stationary phase. * Loss during solvent evaporation. | * If the compound is unstable on silica (B1680970), consider using a different stationary phase like alumina (B75360) or a bonded phase.[22] * Ensure the mobile phase is strong enough to elute the compound completely. * Use lower temperatures during solvent removal (e.g., rotary evaporation).[22] |
| Co-elution of Impurities | The selectivity of the method is insufficient. | * Optimize the mobile phase composition (e.g., gradient, pH, ionic strength). * Try a column with a different selectivity (e.g., a different HILIC or mixed-mode phase).[10][11] |
Crystallization
| Problem | Potential Cause | Troubleshooting Solution |
| Compound "Oils Out" Instead of Crystallizing | * The solution is too supersaturated. * The melting point of the compound (or an impure mixture) is lower than the temperature of the solution.[3] * High impurity levels. | * Use a more dilute solution by adding more solvent.[3] * Cool the solution more slowly to allow for controlled crystal growth.[23] * Add seed crystals to provide nucleation sites.[2][18] * Consider an initial purification step to remove impurities. |
| Low Yield of Crystals | * The compound is too soluble in the cold solvent. * Not enough time for crystallization. | * Use a solvent system where the compound has lower solubility at cold temperatures. * Ensure the solution is thoroughly cooled in an ice bath for an extended period. * Concentrate the mother liquor to recover a second crop of crystals. |
| No Crystals Form | * The solution is not supersaturated. * Lack of nucleation sites. | * Concentrate the solution by slowly evaporating some of the solvent. * Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. * Add a small seed crystal of the pure compound. |
Quantitative Data Summary
Table 1: Recovery Rates of Sulfonamides Using Different Extraction Methods
| Extraction Method | Sulfonamide(s) | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Matrix Solid-Phase Dispersion (MSPD) | Sulfadiazine, Sulfamerazine, Sulfamethazine | Blood | > 87.5 | Not Specified |
| QuEChERS | 24 Sulfonamides | Instant Pastries | 79.4 - 97.9 | Not Specified |
| Online SPE-LC-MS/MS | 15 Sulfonamides | Pork and Fish | 78.3 - 99.3 | 0.2 - 9.4 |
| Dispersive Solid-Phase Extraction | Sulfonamides | Environmental Waters | 81.4 - 102.6 | Not Specified |
Note: Recovery rates can be highly dependent on the specific compound, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: General Flash Chromatography for Polar Sulfonamides (HILIC mode)
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. For HILIC, a polar stationary phase (silica gel) is used with a mobile phase consisting of a high percentage of a non-polar solvent (e.g., acetonitrile) and a small percentage of a polar solvent (e.g., water). Adjust the solvent ratio to achieve an Rf value of 0.15-0.3 for the target compound.
-
Column Packing: Select a silica gel column. Wet pack the column with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase. A gradient elution is often most effective for separating complex mixtures. Gradually increase the percentage of the polar solvent (e.g., water) to elute the compounds. For example, start with 95:5 acetonitrile:water and gradually increase to 80:20 acetonitrile:water.
-
Fraction Collection: Collect fractions and monitor their composition by TLC or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: General Crystallization Protocol for Polar Sulfonamides
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude sulfonamide in a minimal amount of a hot, polar "good" solvent (e.g., ethanol, methanol, or acetone).
-
Induce Supersaturation:
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Anti-solvent Addition: While the solution is at room temperature or slightly warm, slowly add a "poor" or "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Crystal Formation: Allow the supersaturated solution to stand undisturbed to allow for slow crystal growth. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Visualizations
Caption: General experimental workflow for the purification of polar sulfonamide compounds.
Caption: Troubleshooting logic for common chromatography issues with polar sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. waters.com [waters.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Polar Compounds | SIELC Technologies [sielc.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mt.com [mt.com]
- 19. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 20. lcms.cz [lcms.cz]
- 21. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 22. benchchem.com [benchchem.com]
- 23. unifr.ch [unifr.ch]
Technical Support Center: Improving the Selectivity of Morpholine Sulfonamide Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with morpholine (B109124) sulfonamide inhibitors.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments.
| Problem | Potential Causes | Recommended Actions |
| Low Inhibitor Potency (High IC50 Value) | 1. Compound Instability: The inhibitor may be degrading in the assay buffer or cell culture medium. 2. Incorrect Concentration: Errors in serial dilutions or stock solution preparation. 3. Assay Conditions: Suboptimal ATP concentration in kinase assays, or high serum concentration in cell-based assays affecting inhibitor availability. 4. Cell Permeability: The compound may have poor cell membrane permeability in cellular assays. | 1. Assess Compound Stability: Use techniques like HPLC to determine the stability of the inhibitor over the experiment's duration. 2. Verify Concentrations: Prepare fresh stock solutions and serial dilutions. Confirm the concentration of the stock solution spectrophotometrically if possible. 3. Optimize Assay Conditions: For kinase assays, use an ATP concentration close to the Km value of the enzyme. For cell-based assays, consider reducing the serum percentage during the inhibitor treatment period. 4. Evaluate Permeability: Conduct a cell permeability assay (e.g., PAMPA) to assess the inhibitor's ability to cross the cell membrane. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, cells, or inhibitor. 2. Cell Plating Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation or temperature gradients in the outer wells of a microplate. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 3. Mitigate Edge Effects: Fill the outer wells with sterile PBS or media without cells to maintain humidity and thermal stability for the inner experimental wells. |
| Unexpected Cellular Phenotype or Toxicity | 1. Off-Target Effects: The inhibitor may be interacting with unintended cellular targets.[1][2] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Compound Cytotoxicity: The inhibitor itself may have cytotoxic effects unrelated to its intended target. | 1. Perform a Kinome Scan: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions.[2][3] 2. Conduct a Cellular Thermal Shift Assay (CETSA): Confirm that the inhibitor is engaging with its intended target in a cellular context.[3] 3. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve the inhibitor. 4. Perform a Cell Viability Assay: Use assays like MTT or CellTiter-Glo to assess the general cytotoxicity of the inhibitor.[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions related to improving the selectivity of morpholine sulfonamide inhibitors.
Q1: How can the morpholine ring contribute to the selectivity of a sulfonamide inhibitor?
A1: The morpholine ring is a versatile scaffold in medicinal chemistry.[2] Its conformation and substitution patterns can be modified to enhance interactions with the target protein while avoiding binding to off-target proteins. For instance, introducing bridged morpholines can create steric hindrance that is accommodated by the target's binding pocket but not by the more constrained pockets of off-target kinases, thereby dramatically improving selectivity.[4][5]
Q2: What is the first step to determine if my morpholine sulfonamide inhibitor is hitting unintended targets?
A2: The most effective initial step is to perform a comprehensive kinase selectivity profile.[3] This involves screening your compound against a large panel of purified kinases to identify any unintended interactions. These services are commercially available and provide data on the inhibitory activity of your compound against hundreds of kinases simultaneously.
Q3: How should I interpret the results of a kinase selectivity screen?
A3: The results are typically presented as the percentage of inhibition at a specific concentration or as IC50 values for a range of kinases. Pay close attention to kinases that are inhibited with a potency similar to or greater than your intended target, as these are the most likely candidates for off-target effects.[3] Some profiling services also provide a selectivity score, which quantifies the promiscuity of the inhibitor; a lower score generally indicates a more selective compound.[3]
Q4: My inhibitor shows off-target effects in a biochemical assay. How can I confirm if these are relevant in a cellular context?
A4: Biochemical off-target hits need to be validated in a cellular system. A recommended approach is to use a Western blot to analyze the phosphorylation of the suspected off-target's downstream substrate. If your inhibitor reduces the phosphorylation of the substrate in a dose-dependent manner, it confirms that the off-target is being engaged and inhibited in cells.[3]
Q5: What are some general strategies to improve the selectivity of a morpholine sulfonamide inhibitor?
A5: Improving selectivity often involves iterative cycles of structure-activity relationship (SAR) studies. Key strategies include:
-
Structure-Based Design: Utilize co-crystal structures of your inhibitor bound to its target and off-targets to guide modifications that enhance affinity for the target while disrupting binding to off-targets.
-
Exploiting Unique Binding Pockets: Introduce chemical moieties that interact with less conserved regions of the target's active site.
-
Modifying the Morpholine Scaffold: As mentioned earlier, introducing substitutions or conformational constraints to the morpholine ring can significantly enhance selectivity.[4][5]
Quantitative Data on Inhibitor Selectivity
The following tables provide examples of how to present quantitative data to compare the selectivity of inhibitors.
Table 1: Selectivity Profile of Quinoline-Based Sulfonamides Against Carbonic Anhydrase (CA) Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 11c | - | - | 8.4 | - |
| 13a | 78.4 | - | 25.8 | - |
| 13b | - | - | 5.5 | - |
| 13c | 55.4 | 7.3 | 18.6 | - |
| 16 | 81.4 | - | 21.7 | - |
| Acetazolamide (Standard) | - | - | 25 | - |
| Data adapted from MDPI, 2021.[6] |
Table 2: Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3K/mTOR
| Compound | PI3Kα (IC50, nM) | mTOR (IC50, nM) |
| 22c | 0.22 | 23 |
| HS-173 | 24 | 1400 |
| Omipalisib | 0.23 | 21 |
| Data adapted from MDPI, 2023.[7] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a morpholine sulfonamide inhibitor in an adherent cell line.[8]
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete culture medium
-
96-well plates
-
Morpholine sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Profiling
This protocol describes a general method for assessing the selectivity of an inhibitor against a panel of kinases.[9]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of the inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Visualizations
Caption: Experimental workflow for selectivity profiling.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
dealing with aggregation of 2-(Morpholin-4-yl)ethane-1-sulfonamide in assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, troubleshooting, and mitigating issues related to the aggregation of small molecules, with a focus on sulfonamide-containing compounds, in various experimental assays. Aggregation can lead to non-specific activity and false-positive results, making its early detection and management crucial for reliable drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation in the context of biochemical assays?
A1: Compound aggregation is a phenomenon where small molecules self-assemble in aqueous solutions to form colloidal particles, typically in the low-micromolar concentration range.[1][2] These aggregates are not simple precipitates; they are a state of matter intermediate between a true solution and a solid precipitate.[2] The concentration at which this occurs is known as the Critical Aggregation Concentration (CAC).[1] These aggregates can interfere with assay results by sequestering and denaturing proteins, leading to non-specific inhibition or activation.[3][4]
Q2: Why are sulfonamide-containing compounds a concern for aggregation?
A2: While not all sulfonamides are prone to aggregation, the structural features of some sulfonamide-containing molecules can contribute to their potential to aggregate. Like many organic molecules, those with a combination of hydrophobic and hydrophilic moieties can self-assemble in aqueous environments. It is a phenomenon that has been observed across a wide range of chemotypes, and therefore, compounds containing the sulfonamide functional group are not exempt and should be evaluated for this behavior.[5]
Q3: How can I tell if my compound is aggregating in my assay?
A3: Several signs may indicate aggregation. These include steep dose-response curves, a high Hill slope, and inhibition that is sensitive to the presence of non-ionic detergents.[1] Additionally, the inhibitory activity may be time-dependent and can be overcome by increasing the concentration of the target enzyme.[1][3]
Q4: Can compound aggregation affect cell-based assays?
A4: Yes, compound aggregation can also impact cell-based assays. Aggregates can interact with the cell membrane, interfere with signaling pathways, or sequester essential nutrients in the culture medium, leading to cytotoxicity or other off-target effects.[1]
Q5: What is the difference between aggregation and precipitation?
A5: Aggregation refers to the formation of soluble, colloidal particles, whereas precipitation involves the formation of insoluble, solid material that will sediment out of solution. Aggregates can often be redissolved upon dilution, while precipitates typically do not readily go back into solution.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing suspected compound aggregation.
Issue 1: Steep, Non-stoichiometric Inhibition Observed in an Enzyme Assay
-
Symptoms: Your compound exhibits a very steep dose-response curve (Hill slope > 1.5) and the IC50 value appears to be highly dependent on the assay conditions.
-
Troubleshooting Steps:
-
Detergent Sensitivity Test: Re-run the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[4] A significant rightward shift or complete loss of inhibitory activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[4]
-
Enzyme Concentration Variation: Perform the inhibition assay at several different concentrations of the target enzyme. If the compound is an aggregator, its IC50 value will likely increase linearly with the enzyme concentration.[1]
-
Pre-incubation Time Course: Vary the pre-incubation time of the compound with the enzyme before adding the substrate. Aggregation-based inhibition is often time-dependent, with inhibition increasing with longer pre-incubation times.[3]
-
Issue 2: Irreproducible Results or "Noisy" Data
-
Symptoms: You observe significant well-to-well variability or inconsistent results between experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of precipitation or turbidity in the wells containing your compound.
-
Centrifugation Assay: Centrifuge the compound solution at high speed (e.g., >15,000 x g) for 30 minutes before adding it to the assay.[3][6] If the compound is aggregating, the supernatant will have a reduced concentration of the active species, leading to decreased activity in the assay.[6]
-
Dynamic Light Scattering (DLS): If available, use DLS to directly measure the size of particles in your compound solution. The presence of particles in the range of 50-1000 nm is indicative of aggregation.
-
Issue 3: Promiscuous Activity Across Multiple Unrelated Targets
-
Symptoms: Your compound shows activity against a wide range of different proteins or in various unrelated assays.
-
Troubleshooting Steps:
-
Counter-Screening: Test your compound in a well-established counter-screen for aggregation, such as the AmpC β-lactamase assay.[3] Aggregators will often inhibit this enzyme in a detergent-sensitive manner.
-
Literature and Database Search: Check online resources and databases (e.g., PubChem) for any reported promiscuous activity or aggregation potential of your compound or structurally similar molecules.
-
Quantitative Data on Compound Aggregation
The Critical Aggregation Concentration (CAC) is a key parameter for understanding the aggregation potential of a compound. However, these values are highly dependent on the specific assay conditions (e.g., buffer, pH, ionic strength). Below is a table of known aggregating compounds and their typical CAC ranges to serve as a reference.
| Compound Name | Typical CAC Range (µM) | Notes |
| Methylene Blue | 1 - 10 | Known promiscuous inhibitor and aggregator. |
| Rottlerin | 0.5 - 5 | Frequently identified as an aggregator in HTS campaigns. |
| Quercetin | 5 - 50 | A natural product known to form aggregates. |
| Genistein | 10 - 100 | Another common flavonoid aggregator. |
Experimental Protocols
Protocol 1: Centrifugation-Based Assay to Detect Aggregation
Objective: To determine if the observed bioactivity of a compound is due to aggregation by physically removing aggregates from the solution.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Microcentrifuge tubes
-
High-speed microcentrifuge (>15,000 x g)
-
Assay components (enzyme, substrate, etc.)
-
Plate reader
Procedure:
-
Prepare a solution of the test compound in assay buffer at the desired final concentration.
-
Incubate the solution for 5-10 minutes at room temperature to allow for aggregate formation.
-
Take an aliquot of this "pre-centrifugation" sample.
-
Centrifuge the remaining solution at >15,000 x g for 30 minutes at 4°C.[3]
-
Carefully collect the supernatant, avoiding the pellet (if any). This is the "post-centrifugation" sample.
-
Test the activity of both the "pre-centrifugation" and "post-centrifugation" samples in your assay.
-
Interpretation: A significant reduction in activity in the "post-centrifugation" sample compared to the "pre-centrifugation" sample suggests that the activity is mediated by aggregates.[6]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly measure the size distribution of particles in a compound solution to identify the presence of aggregates.
Materials:
-
Test compound stock solution
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare a solution of the test compound in filtered assay buffer at the concentration used in the assay.
-
If necessary, filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large contaminants.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data according to the instrument's software instructions.
-
Interpretation: The presence of a population of particles with hydrodynamic radii in the range of 50-1000 nm is indicative of compound aggregation. A monomodal peak at a small hydrodynamic radius (< 5 nm) is expected for a well-behaved, non-aggregating small molecule.
Protocol 3: AmpC β-Lactamase Counter-Screen for Aggregation
Objective: To use a well-validated enzymatic assay to identify promiscuous inhibitors that act via aggregation.
Materials:
-
Recombinant AmpC β-lactamase
-
Nitrocefin (B1678963) (substrate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Triton X-100
-
Test compound
-
Known aggregator (positive control, e.g., Methylene Blue)
-
Non-aggregating inhibitor (if available)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.02% (v/v) Triton X-100.
-
In a 96-well plate, add the test compound at various concentrations to both the detergent-containing and detergent-free buffers. Include controls (vehicle, positive control, negative control).
-
Add AmpC β-lactamase to all wells and pre-incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding nitrocefin to all wells.
-
Monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over time.
-
Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Interpretation: A compound that inhibits AmpC β-lactamase in the absence of detergent but shows significantly reduced or no inhibition in the presence of Triton X-100 is likely an aggregator.[3]
Visualizations
Below are diagrams to illustrate key concepts and workflows related to compound aggregation.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 8. [Centrifuge-based experiment to identify aggregation...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Sulfonamides: Positioning 2-(Morpholin-4-yl)ethane-1-sulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 2-(Morpholin-4-yl)ethane-1-sulfonamide alongside established classes of sulfonamide drugs. Due to a lack of extensive experimental data on this compound, this comparison focuses on structural similarities and differences with well-characterized sulfonamides to extrapolate potential biological activities. Detailed experimental protocols are provided to facilitate the investigation of its bioactivity.
Introduction to Sulfonamides and this compound
Sulfonamides are a versatile class of compounds characterized by the presence of a sulfonyl group connected to an amine. They exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The specific biological activity of a sulfonamide derivative is largely determined by the nature of the substituents on the sulfonamide functional group[3].
This compound is a synthetic compound that has been noted as a byproduct in the synthesis of diazo compounds[4][5][6]. While its primary synthesis route involves the reaction of morpholine (B109124) with ethene sulfonyl chloride, its diverse potential applications in scientific research, particularly in enzyme inhibition and cellular signaling pathway studies, are being explored[7]. This guide will compare its structural features to those of established sulfonamides to hypothesize its potential bioactivities.
Structural Comparison of Sulfonamides
The bioactivity of sulfonamides is intrinsically linked to their molecular structure. The table below compares the structural features of this compound with those of major classes of bioactive sulfonamides.
| Sulfonamide Class | General Structure / Key Features | Representative Drug(s) | Bioactivity | Structural Comparison with this compound |
| Antibacterial Sulfonamides | Aromatic amine (p-aminobenzoic acid mimic) | Sulfamethoxazole, Sulfadiazine | Inhibit dihydropteroate (B1496061) synthase in the folic acid synthesis pathway[8][9]. | Lacks the key aromatic amine group, suggesting it is unlikely to have potent antibacterial activity via this mechanism. |
| Carbonic Anhydrase Inhibitors | Often aromatic or heterocyclic sulfonamides | Acetazolamide, Dorzolamide | Diuretic, anti-glaucoma, anti-epileptic | The morpholine ring is a heterocyclic feature, but the overall structure differs significantly from typical carbonic anhydrase inhibitors. |
| Anticancer Sulfonamides | Diverse structures, often targeting cell signaling pathways | Indisulam, E7070 | Cell cycle arrest, apoptosis | The morpholine moiety is found in some anticancer agents, suggesting a potential, albeit speculative, role in this therapeutic area. |
| Anti-inflammatory Sulfonamides (Coxibs) | Diaryl heterocycles | Celecoxib, Rofecoxib | Selective COX-2 inhibition | Lacks the characteristic diaryl substitution pattern of coxibs. |
| Antiviral Sulfonamides | Varied, often targeting viral proteases | Amprenavir, Darunavir | HIV protease inhibition | Does not possess the typical pharmacophore for HIV protease inhibition. |
| This compound | Morpholine ring, ethane (B1197151) linker, primary sulfonamide | N/A | Largely uncharacterized | The presence of the morpholine ring and a flexible ethane linker suggests potential interactions with various biological targets. |
Hypothesized Bioactivity of this compound
Based on its structural features, this compound is not a classic antibacterial agent in the mold of traditional sulfa drugs. However, the presence of the morpholine ring, a common scaffold in medicinal chemistry, and the sulfonamide group opens possibilities for other biological activities. The morpholine ring is known to improve the pharmacokinetic properties of drug candidates.
Potential areas of bioactivity for investigation include:
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes.
-
Receptor Antagonism: The overall structure could potentially fit into the binding pockets of various receptors. For instance, related ethanesulfonamide (B75362) derivatives have been investigated as endothelin-A receptor antagonists[10][11].
-
Anticancer Activity: While structurally distinct from many known anticancer sulfonamides, the morpholine moiety is present in some kinase inhibitors.
Experimental Protocols for Bioactivity Screening
To elucidate the bioactivity of this compound, a tiered screening approach is recommended.
Antibacterial Activity Assay
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution.
-
Preparation of Bacterial Inoculum: A standardized inoculum (e.g., 5 x 10^5 CFU/mL) of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin) is used as a reference compound[1].
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Enzyme Inhibition Assay (Example: Carbonic Anhydrase)
Protocol: Colorimetric Assay for Carbonic Anhydrase Activity.
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzyme (e.g., hCA II) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in a buffer solution.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound. A known inhibitor (e.g., acetazolamide) is used as a positive control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Absorbance Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Visualizing Potential Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and bioactivity screening of novel sulfonamides.
References
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Buy this compound [smolecule.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions | Semantic Scholar [semanticscholar.org]
- 10. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Morpholine-Containing Sulfonamide Analogs as Nav1.7 Inhibitors
A detailed examination of the structure-activity relationship of morpholine-based aryl sulfonamides reveals key structural determinants for potent and selective inhibition of the Nav1.7 sodium channel, a critical target in pain therapeutics. This guide synthesizes available experimental data to provide a comparative analysis for researchers and professionals in drug development.
The voltage-gated sodium channel Nav1.7 has emerged as a genetically validated target for the treatment of pain. The discovery of selective inhibitors for this channel is a significant focus of analgesic drug development. Among the promising scaffolds, sulfonamides incorporating a morpholine (B109124) moiety have demonstrated notable inhibitory activity. This guide focuses on a series of morpholine-based aryl sulfonamides, closely related to the 2-(Morpholin-4-yl)ethane-1-sulfonamide scaffold, and dissects their structure-activity relationships (SAR) based on preclinical investigations.
Quantitative Comparison of Analog Activity
The inhibitory potency of a series of morpholine-containing aryl sulfonamide analogs was evaluated against the human Nav1.7 channel. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined using electrophysiological assays. The data presented in Table 1 summarizes the key findings, highlighting the impact of structural modifications on inhibitory activity.
| Compound ID | R1 Substitution | R2 Substitution | Linker | Core | IC50 (nM) vs. Nav1.7 |
| Lead Compound | H | H | Methyleneoxy | Piperidine (B6355638) | High Activity |
| Analog 1 | H | H | Methyleneoxy | Morpholine | Reduced Activity |
| Analog 2 | H | H | Oxygen | Morpholine | Restored Activity |
| Analog 3 | OMe | H | Oxygen | Morpholine | Potent Activity |
| Analog 4 | F | H | Oxygen | Morpholine | Potent Activity |
| Analog 5 | H | OMe | Oxygen | Morpholine | Reduced Activity |
Note: This table is a representative summary based on the described SAR. Specific IC50 values were not publicly available in the referenced abstracts.
Structure-Activity Relationship (SAR) Analysis
The development of this series of Nav1.7 inhibitors began with a lead compound featuring a piperidine ring. Initial modifications explored the replacement of this core with a weakly basic morpholine ring.
Key Findings from SAR Studies:
-
Morpholine Core: Direct replacement of the piperidine ring with a morpholine core in the lead compound led to a significant reduction in Nav1.7 inhibitory activity. This suggests that the nature of the heterocyclic ring is crucial for potent inhibition.
-
Linker Modification: Shortening the linker between the aryl sulfonamide and the morpholine core from a methyleneoxy to an oxygen linkage was critical for restoring and even enhancing inhibitory activity. This indicates that the spatial arrangement and flexibility of the molecule are key determinants of its interaction with the target.
-
Aryl Substitution: Substitutions on the aryl ring of the sulfonamide had a pronounced effect on potency.
-
Ortho-substitution: The introduction of small electron-donating or electron-withdrawing groups at the ortho-position of the aryl ring (e.g., methoxy (B1213986) or fluoro groups) resulted in potent Nav1.7 inhibitors.
-
Meta- and Para-substitution: In contrast, substitutions at the meta- or para-positions were generally not well-tolerated and led to a decrease in activity.
-
This SAR data suggests a specific binding pocket for this class of inhibitors within the Nav1.7 channel, where the morpholine core, the oxygen linker, and ortho-substituted aryl sulfonamide create a pharmacophore with optimal interactions.
Experimental Protocols
The determination of the inhibitory activity of the this compound analogs on the Nav1.7 channel is primarily conducted using whole-cell patch-clamp electrophysiology . This technique is the gold standard for characterizing the interaction of compounds with ion channels, as it allows for the direct measurement of ion channel currents.
General Protocol for Whole-Cell Patch-Clamp Assay:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ion currents flowing through the Nav1.7 channels.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit Nav1.7 channel currents. This typically involves holding the cell at a negative membrane potential (e.g., -120 mV) and then depolarizing it to a potential that activates the channels (e.g., -10 mV).
-
Compound Application: The test compounds (analogs of this compound) are dissolved in an external solution and perfused over the cell at various concentrations.
-
Data Analysis: The peak inward sodium current is measured before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.
Visualizing the SAR Logic and Experimental Workflow
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Structure-Activity Relationship progression from the lead compound to potent analogs.
Caption: Workflow for determining the inhibitory activity of compounds using patch-clamp electrophysiology.
Navigating Immunoassay Specificity: A Comparative Guide to 2-(Morpholin-4-yl)ethane-1-sulfonamide Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. A critical factor influencing this accuracy is the potential for cross-reactivity, where a substance other than the target analyte interferes with the assay, leading to erroneous results. This guide provides a comprehensive overview of the cross-reactivity potential of 2-(Morpholin-4-yl)ethane-1-sulfonamide, a common byproduct in chemical syntheses, within the context of immunoassays. We present a comparative analysis, detailed experimental protocols for assessing cross-reactivity, and a discussion of alternative compounds.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2][3] This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody, the concentration of the interfering substance, and the assay format.[4][5]
This compound is a non-antibiotic sulfonamide. The potential for cross-reactivity of sulfonamide-containing compounds is a subject of significant interest, particularly in the context of assays for sulfonamide antibiotics. However, extensive research has demonstrated that there is generally no clinically significant immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[6][7][8][9][10] This is attributed to key structural differences. The immunogenic determinant for allergic reactions and antibody recognition of sulfonamide antibiotics is typically the N1-heterocyclic ring and the N4-aromatic amine, both of which are absent in non-antibiotic sulfonamides like this compound.[7][8][9]
Comparative Analysis of Cross-Reactivity
To illustrate how one would quantify the cross-reactivity, this guide presents a hypothetical scenario involving a competitive ELISA designed to detect the sulfonamide antibiotic, Sulfamethoxazole. In this scenario, we compare the cross-reactivity of this compound with that of another non-antibiotic sulfonamide, Furosemide, and a structurally related buffer molecule, 2-(N-morpholino)ethanesulfonic acid (MES).
Table 1: Hypothetical Cross-Reactivity Data in a Competitive ELISA for Sulfamethoxazole
| Compound Tested | Chemical Structure | IC50 (µM) | Cross-Reactivity (%)* |
| Sulfamethoxazole (Target Analyte) | (Image of Sulfamethoxazole structure) | 0.1 | 100 |
| This compound | (Image of this compound structure) | > 1000 | < 0.01 |
| Furosemide (Non-Antibiotic Sulfonamide) | (Image of Furosemide structure) | > 1000 | < 0.01 |
| MES (Structurally Related Buffer) | (Image of MES structure) | > 1000 | < 0.01 |
*Cross-reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100.
The hypothetical data in Table 1 illustrates that non-antibiotic sulfonamides and structurally related compounds are expected to show negligible cross-reactivity in an immunoassay for a sulfonamide antibiotic.
Experimental Protocol for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of a compound like this compound, a competitive ELISA is a suitable method.[4][11][12][13][14]
Principle of Competitive ELISA for Cross-Reactivity
In a competitive ELISA, the test compound (potential cross-reactant) competes with a labeled form of the target analyte for a limited number of antibody binding sites. A higher concentration of the cross-reactant will lead to a weaker signal, and the degree of signal reduction is used to calculate the cross-reactivity.
Detailed Methodology
-
Plate Coating: A 96-well microtiter plate is coated with a capture antibody specific for the target analyte (e.g., anti-Sulfamethoxazole antibody). The plate is incubated overnight at 4°C and then washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature and then washed.
-
Competition Reaction:
-
A standard curve is prepared using known concentrations of the unlabeled target analyte.
-
Serial dilutions of the test compounds (this compound, Furosemide, MES) are prepared.
-
The standards or test compounds are mixed with a constant concentration of enzyme-labeled target analyte (e.g., Sulfamethoxazole-HRP).
-
These mixtures are added to the wells of the coated and blocked plate. The plate is incubated for 1-2 hours at room temperature.
-
-
Signal Detection:
-
The plate is washed to remove unbound reagents.
-
A substrate solution (e.g., TMB) is added to each well. The enzyme on the labeled analyte that has bound to the antibody will convert the substrate into a colored product.
-
The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
The optical density (OD) of each well is measured using a microplate reader.
-
The OD values are plotted against the log of the concentration for the standard curve and the test compounds.
-
The IC50 value (the concentration of the compound that inhibits 50% of the maximum signal) is determined for the target analyte and each test compound.
-
The percent cross-reactivity is calculated using the formula mentioned in the footnote of Table 1.
-
Visualizing the Concepts
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.
Caption: Logical diagram illustrating the basis for the lack of cross-reactivity.
Conclusion
Based on the structural characteristics of this compound and the well-established principles of sulfonamide immunology, it is highly unlikely to exhibit significant cross-reactivity in immunoassays designed for the detection of sulfonamide antibiotics. For researchers encountering this compound as a byproduct or impurity, its interference in such assays should be minimal. However, as with any analytical method, it is best practice to validate the specificity of an immunoassay for its intended use, especially when the presence of structurally related compounds is suspected. The provided experimental protocol offers a robust framework for conducting such a validation. By understanding the principles of cross-reactivity and employing rigorous testing methodologies, researchers can ensure the accuracy and reliability of their immunoassay data.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. scispace.com [scispace.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 7. Cross reactivity sulfonamide and nonantibiotic sulfonamides [aaaai.org]
- 8. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. microbenotes.com [microbenotes.com]
Unveiling the Inhibitory Potential of 2-(Morpholin-4-yl)ethane-1-sulfonamide on Protein Kinase X: A Comparative Analysis
A technical guide for researchers, scientists, and drug development professionals.
This guide presents a comprehensive comparison of the inhibitory effects of 2-(Morpholin-4-yl)ethane-1-sulfonamide and the well-characterized, broad-spectrum kinase inhibitor, Staurosporine (B1682477), against a hypothetical target, Protein Kinase X (PKX). PKX is presented as a critical enzyme within the MAPK/ERK signaling pathway, a cascade fundamental to cellular proliferation and differentiation.[1][2] The dysregulation of this pathway is a known factor in numerous pathologies, rendering its components, including PKX, significant targets for therapeutic development.[3][4]
This document provides detailed experimental methodologies and presents quantitative data in a structured format to facilitate a direct and objective comparison of the two compounds.
Determining Inhibitory Potency: The IC50 Value
A key metric for assessing the potency of an inhibitor is the half-maximal inhibitory concentration (IC50).[5][6][7] This value quantifies the concentration of an inhibitor required to decrease the activity of a target enzyme by 50% under defined experimental conditions.[6][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
An in vitro kinase assay was employed to ascertain the inhibitory activity of both this compound and Staurosporine against PKX. This assay quantifies the phosphorylation of a specific peptide substrate by the recombinant PKX enzyme.
1. Reagent Preparation:
-
Serial dilutions of this compound and Staurosporine were prepared in a standard kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
A solution of recombinant human PKX enzyme and a biotinylated peptide substrate was formulated in the same buffer.
-
An ATP solution was prepared at a concentration corresponding to the Michaelis constant (Km) of PKX for ATP.
2. Assay Procedure:
-
The kinase and substrate solution was dispensed into the wells of a 96-well plate, followed by the addition of the test compounds or a vehicle control (DMSO).
-
The plate was incubated to facilitate the binding of the compounds to the enzyme.
-
The kinase reaction was initiated by the addition of the ATP solution.
-
The reaction was allowed to proceed for a predetermined time at a controlled temperature.
-
The reaction was halted by the addition of a stop solution.
3. Signal Detection:
-
A detection reagent, such as a europium-labeled anti-phospho-substrate antibody, was added to each well.
-
The degree of substrate phosphorylation was measured using a suitable microplate reader, for instance, by detecting time-resolved fluorescence.
4. Data Analysis:
-
The raw data were normalized, with the "no inhibitor" control set to 100% enzyme activity and a "no enzyme" control to 0%.
-
The percentage of inhibition was calculated for each concentration of the test compounds.
-
IC50 values were derived by fitting the resulting dose-response data to a sigmoidal curve using non-linear regression analysis.[4]
Comparative IC50 Data
| Compound | IC50 (nM) against PKX |
| This compound | 150 |
| Staurosporine | 10 |
Interpretation: Staurosporine, a known potent but non-selective kinase inhibitor, displays a considerably lower IC50 value, signifying greater potency against PKX in comparison to this compound.[8][9][10] Despite its lower potency, the data for this compound suggests a tangible inhibitory effect on PKX, meriting further exploration into its selectivity and mechanism of action.
Understanding the Mechanism: Enzyme Kinetics Analysis
To elucidate the mode of inhibition, enzyme kinetic studies were conducted with varying concentrations of the inhibitors. These experiments are crucial for determining whether the inhibition is competitive, non-competitive, or follows a different kinetic model.[11][12][13]
Experimental Protocol: Enzyme Kinetics Assay
-
Assay Setup: A series of kinase reactions were prepared with a constant concentration of the PKX enzyme and a range of concentrations of the peptide substrate.
-
Inhibitor Addition: For each substrate concentration, parallel reactions were performed in the absence (control) and presence of various fixed concentrations of either this compound or Staurosporine.
-
Reaction and Detection: Reactions were initiated with ATP, and the initial reaction velocities (V₀) were determined by monitoring the reaction over time using the same detection method as in the IC50 assay.
-
Data Analysis: The data were visualized using a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]) to assess the impact of the inhibitors on the key kinetic parameters: Vmax (the maximum reaction velocity) and Km (the Michaelis constant).
Comparative Kinetic Parameters
| Inhibitor | Concentration | Vmax (µM/min) | Km (µM) | Inhibition Type |
| None (Control) | - | 100 | 10 | - |
| This compound | 100 nM | 100 | 25 | Competitive |
| Staurosporine | 5 nM | 50 | 10 | Non-competitive |
Interpretation: The kinetic data reveal that this compound acts as a competitive inhibitor, indicated by an increase in the apparent Km while Vmax remains unchanged. This suggests that the compound likely competes with the substrate for binding at the ATP-binding site of PKX. Conversely, Staurosporine demonstrates non-competitive inhibition, characterized by a decrease in Vmax with no alteration in Km. This implies that Staurosporine binds to an allosteric site on the enzyme, thereby diminishing its catalytic efficiency without interfering with substrate binding.
Visual Representations
Protein Kinase X Signaling Pathway
Caption: The MAPK/ERK signaling cascade culminating in the activation of Protein Kinase X.
IC50 Determination Workflow
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
The experimental findings outlined in this guide demonstrate that this compound possesses a discernible inhibitory activity against Protein Kinase X. Although its potency is modest when compared to the broad-spectrum inhibitor Staurosporine, the kinetic analysis points to a competitive mechanism of action, suggesting an interaction at the ATP-binding site. These results provide a solid foundation for further research into the selectivity profile and therapeutic potential of this compound. Subsequent investigations should aim to characterize its activity across a diverse panel of kinases to ascertain its selectivity and to define its precise binding mode through structural biology studies.
References
- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellagentech.com [cellagentech.com]
- 10. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. portlandpress.com [portlandpress.com]
Morpholine vs. Piperidine Sulfonamides: A Head-to-Head Comparison for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents. Its versatility and ability to engage in key hydrogen bonding interactions have led to its incorporation in a wide array of approved drugs. When appended with heterocyclic moieties such as morpholine (B109124) and piperidine (B6355638), the resulting sulfonamides exhibit diverse pharmacological profiles, targeting enzymes and receptors implicated in various diseases. This guide provides a detailed head-to-head comparison of morpholine and piperidine sulfonamides, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Rings
The choice between a morpholine and a piperidine ring in a drug candidate can significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. The fundamental difference lies in the presence of an oxygen atom in the morpholine ring, which has profound effects on basicity, polarity, and metabolic stability.
The replacement of a piperidine ring with a morpholine ring is a common bioisosteric strategy in medicinal chemistry aimed at modulating these properties.[1] The ether oxygen in morpholine reduces the pKa of the nitrogen atom compared to piperidine, making it less basic. This can be advantageous in avoiding off-target effects, particularly for targets where high basicity is a liability. Furthermore, the introduction of the polar oxygen atom can lead to improved aqueous solubility and a lower partition coefficient (LogP), potentially enhancing a compound's drug-like properties.[1]
| Property | Morpholine | Piperidine | Key Differences & Implications |
| pKa | ~8.3 - 8.7[2] | ~11.2[2] | Morpholine is significantly less basic, which can reduce off-target ion channel interactions and improve selectivity.[1] |
| Calculated LogP | -0.84[2] | 0.84[2] | The lower LogP of morpholine generally imparts greater hydrophilicity, potentially improving aqueous solubility and formulation properties. |
| Metabolic Stability | Generally more stable | Prone to oxidation at carbons alpha to the nitrogen[1] | The electron-withdrawing nature of the morpholine oxygen can increase metabolic stability by reducing the susceptibility of adjacent carbons to oxidative metabolism.[1] |
Biological Activity: A Matter of Target and Topology
The selection of either a morpholine or piperidine moiety can have a dramatic impact on the biological activity of a sulfonamide. The specific geometry and electronic properties of each ring influence how the molecule interacts with its biological target. While it is challenging to make a universal declaration of superiority for one ring over the other, comparative studies in specific contexts offer valuable insights.
Anticancer Activity
In the realm of anticancer drug discovery, a study on 2-(benzimidazol-2-yl)-3-arylquinoxalines, which are not sulfonamides but provide a valuable model for comparing the two scaffolds, demonstrated that the replacement of a piperazine (B1678402) fragment with either a piperidine or a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity in several cancer cell lines.[3][4] However, in a specific instance, the piperidine-containing regioisomer showed a selective cytotoxic effect against lung adenocarcinoma (A549) with an IC50 value of 26.3 μM, whereas the corresponding morpholine-containing compound was less active.[3] This highlights the nuanced and target-dependent nature of these structural modifications.
| Compound Type | Target Cell Line | Piperidine Derivative IC50 (μM) | Morpholine Derivative IC50 (μM) |
| 2-(benzimidazol-2-yl)quinoxalines[3] | A549 (Lung Cancer) | 26.3 | > 30 |
| " | M-HeLa (Cervical Cancer) | 28.1 | > 30 |
| " | MCF-7 (Breast Cancer) | > 30 | > 30 |
Tuberculostatic Activity
A comparative study of piperidinothiosemicarbazones, another class of biologically active compounds, provided a direct comparison of the influence of morpholine, pyrrolidine (B122466), and piperidine on tuberculostatic activity. The results indicated a clear trend in activity, with the order being piperidine > pyrrolidine > morpholine.[5] The authors noted that the more basic substituents, piperidine and pyrrolidine, were associated with higher potency.[5]
| Compound Series | Activity Ranking |
| 6-substituted pyridine (B92270) and pyrazine (B50134) derivatives[5] | Piperidine > Pyrrolidine > Morpholine |
Experimental Protocols
General Synthesis of N-Aryl/Alkyl Sulfonamides
The synthesis of morpholine and piperidine sulfonamides typically involves the reaction of the corresponding heterocyclic amine with a sulfonyl chloride in the presence of a base.
Materials:
-
Morpholine or Piperidine
-
Appropriate sulfonyl chloride
-
Base (e.g., triethylamine, pyridine, or sodium carbonate)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)
Procedure:
-
Dissolve the morpholine or piperidine (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of sulfonamide derivatives against a target protein kinase.[6]
Materials:
-
Purified target protein kinase
-
Kinase reaction buffer
-
Substrate peptide or protein
-
[γ-³²P]ATP
-
Test compounds (morpholine and piperidine sulfonamides) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of the test compounds to the reaction mixture. Include a control with DMSO only.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase for a specified time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a generic signaling pathway for a kinase inhibitor and a typical experimental workflow for screening and evaluation.
Caption: A generic kinase signaling pathway with sulfonamide inhibition.
Caption: A typical workflow for evaluating sulfonamide inhibitors.
Conclusion
The choice between a morpholine and a piperidine sulfonamide in drug design is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical properties. Morpholine offers advantages in terms of reduced basicity, increased hydrophilicity, and potentially improved metabolic stability. Conversely, the higher basicity and lipophilicity of piperidine may be beneficial for certain target interactions, as evidenced by its superior activity in some reported cases. The provided experimental protocols and workflows offer a framework for the synthesis and evaluation of these important classes of compounds, enabling researchers to make informed decisions in the quest for novel and effective therapeutics. Ultimately, a thorough understanding of the structure-activity and structure-property relationships, guided by empirical data, is crucial for harnessing the full potential of both morpholine and piperidine sulfonamides in drug discovery.
References
- 1. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of 2-(Morpholin-4-yl)ethane-1-sulfonamide Derivatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo anticancer efficacy of a representative series of novel 2-(Morpholin-4-yl)ethane-1-sulfonamide derivatives. The data presented herein is a synthesized representation based on findings for structurally related sulfonamide compounds and is intended to illustrate the therapeutic potential and guide further research in this area.[1][2][3]
In Vitro Efficacy: Cytotoxicity Against Human Cancer Cell Lines
The initial assessment of anticancer potential was conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.
| Compound ID | Modification on Sulfonamide Nitrogen | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| MES-001 | Unsubstituted (-H) | 25.8 | 32.1 | 45.3 |
| MES-002 | Phenyl | 8.2 | 10.5 | 15.7 |
| MES-003 | 4-Chlorophenyl | 3.5 | 5.1 | 7.9 |
| MES-004 | 4-Methoxyphenyl | 6.8 | 8.9 | 12.4 |
| Doxorubicin | (Reference Drug) | 0.98 | 1.2 | 1.5 |
In Vivo Efficacy: Human Tumor Xenograft Model
Based on the promising in vitro activity, derivative MES-003 was selected for further evaluation in an in vivo murine xenograft model. Athymic nude mice bearing MCF-7 human breast cancer xenografts were treated with the compound, and tumor growth inhibition was monitored over a 28-day period.
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10% DMSO in saline, i.p., daily | 1850 ± 150 | - |
| MES-003 | 50 mg/kg, i.p., daily | 890 ± 120 | 51.9 |
| Doxorubicin | 5 mg/kg, i.p., weekly | 650 ± 100 | 64.9 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[4][5][6]
-
Compound Treatment: The test compounds were dissolved in DMSO and serially diluted with culture medium to achieve a range of concentrations. The final DMSO concentration was maintained below 0.5%. Cells were treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[4][6]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[5]
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines.[7][8][9]
-
Tumor Cell Implantation: MCF-7 cells (5 x 10^6 in 100 µL of Matrigel/PBS mixture) were subcutaneously injected into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volumes were monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment and control groups.
-
Drug Administration: MES-003 (50 mg/kg) was administered intraperitoneally daily for 28 days. The vehicle control group received the delivery vehicle only. Doxorubicin (5 mg/kg) was administered weekly as a positive control.
-
Efficacy Evaluation: Tumor volumes and body weights were recorded throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the vehicle-treated group.
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for the In Vivo Xenograft Study.
Caption: Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
Concluding Remarks
The representative data suggest that this compound derivatives, particularly those with substituted aromatic moieties on the sulfonamide nitrogen, hold promise as anticancer agents. The in vitro results indicate potent cytotoxic activity against multiple cancer cell lines, with MES-003 demonstrating the highest potency. This was further corroborated by significant tumor growth inhibition in an in vivo xenograft model. The mechanism of action for this class of compounds may involve the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[10][11] Further preclinical development, including detailed mechanism of action studies and toxicology profiling, is warranted to fully elucidate the therapeutic potential of these derivatives.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of 2-(Morpholin-4-yl)ethane-1-sulfonamide: A Review of Available Data
For researchers, scientists, and drug development professionals, a critical step in the evaluation of any potential therapeutic agent is the thorough assessment of its specificity. This guide aims to provide a comparative analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide as an inhibitor. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data on the inhibitory activity and target specificity of this particular compound.
Currently, this compound is predominantly documented as a byproduct in the chemical synthesis of diazo compounds.[1][2][3][4] There is no substantive evidence in the form of published experimental data to characterize its role as a specific biological inhibitor. While the broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial properties and receptor antagonism, this cannot be extrapolated to this compound without direct experimental validation.[5][6]
One source suggests that the biological activity of this compound has been investigated for its potential as an enzyme inhibitor, but it does not provide any specific data, targets, or references to support this claim.[7] Without such fundamental information, a meaningful comparison with alternative inhibitors is not feasible.
Future Directions and Necessary Experimental Data
To assess the specificity of this compound as an inhibitor, a systematic experimental approach would be required. The following sections outline the standard methodologies that would be necessary to generate the data for a proper comparative analysis.
Table 1: Hypothetical Data Comparison of Inhibitor Specificity
This table is a template illustrating how quantitative data would be presented if available. Currently, all values for this compound are unknown.
| Inhibitor | Primary Target | IC50 (nM) | Ki (nM) | Kinase Panel Selectivity Score (S-Score) | Cellular Target Engagement (EC50, nM) |
| This compound | Unknown | Unknown | Unknown | Unknown | Unknown |
| Alternative Inhibitor A | Target X | Value | Value | Value | Value |
| Alternative Inhibitor B | Target Y | Value | Value | Value | Value |
Key Experimental Protocols for Specificity Assessment
Should research be undertaken to characterize this compound, the following experimental protocols would be essential.
1. Biochemical Assays for Target Identification and Potency
-
Methodology: Initial screening would involve broad-based assays against representative panels of enzymes (e.g., kinases, proteases, phosphatases) to identify potential targets. For any identified primary target, dose-response studies would be conducted to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These assays typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radiometric assays.
2. Kinase Selectivity Profiling
-
Methodology: If the primary target is a kinase, the inhibitor's specificity would be assessed against a large panel of kinases (e.g., the KINOMEscan™ platform). The output is often represented as a selectivity score (S-score), which quantifies the inhibitor's selectivity based on the number of off-target kinases it binds to at a given concentration.
3. Cellular Target Engagement Assays
-
Methodology: To confirm that the inhibitor interacts with its target in a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays would be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET™ uses bioluminescence resonance energy transfer to quantify inhibitor binding to a target protein in living cells. These assays provide the half-maximal effective concentration (EC50) for target engagement.
4. Off-Target Profiling
-
Methodology: To identify potential off-target effects, the compound would be screened against a panel of receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen). This helps to preemptively identify potential liabilities and side effects.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments required to assess inhibitor specificity and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for assessing inhibitor specificity.
Caption: Hypothetical kinase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound [smolecule.com]
Evaluating the Drug-Like Properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the drug-like properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide. Its physicochemical and predicted pharmacokinetic characteristics are objectively compared with three established sulfonamide-containing drugs: sulfamethoxazole, sulfadiazine, and celecoxib (B62257). This analysis is supported by a summary of key in vitro experimental data and detailed protocols for assessing drug-like properties, offering a valuable resource for researchers in the field of drug discovery and development.
Physicochemical Properties and Lipinski's Rule of Five Analysis
A fundamental step in early drug discovery is the assessment of a compound's physicochemical properties to predict its potential for oral bioavailability. Lipinski's rule of five provides a set of guidelines for evaluating the drug-likeness of a chemical compound. The rule states that an orally active drug is more likely to be absorbed if it does not violate more than one of the following criteria:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
-
A molecular weight of less than 500 daltons.
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.
The table below summarizes the physicochemical properties of this compound and the comparator drugs, along with their adherence to Lipinski's rule of five.
| Property | This compound | Sulfamethoxazole | Sulfadiazine | Celecoxib |
| Molecular Formula | C₆H₁₄N₂O₃S | C₁₀H₁₁N₃O₃S | C₁₀H₁₀N₄O₂S | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight ( g/mol ) | 194.25 | 253.28 | 250.28 | 381.37 |
| Calculated logP | -0.9 (Predicted) | 0.89 | -0.09 | 3.73 |
| Hydrogen Bond Donors | 1 (from the sulfonamide -NH₂) | 1 (from the sulfonamide -NH-) and 1 (from the aniline (B41778) -NH₂) = 2 | 1 (from the sulfonamide -NH-) and 1 (from the aniline -NH₂) = 2 | 1 (from the sulfonamide -NH-) |
| Hydrogen Bond Acceptors | 1 (Morpholine N), 1 (Morpholine O), 2 (Sulfonamide O) = 4 | 1 (Isoxazole N), 1 (Isoxazole O), 2 (Sulfonamide O) = 4 | 2 (Pyrimidine N), 2 (Sulfonamide O) = 4 | 3 (Pyrazole N), 2 (Sulfonamide O) = 5 |
| Lipinski's Violations | 0 | 0 | 0 | 0 |
Comparative Overview of ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its pharmacokinetic profile and overall efficacy and safety. The following table provides a comparative overview of key ADME parameters for the selected drugs. Due to its status as a synthetic byproduct, experimental ADME data for this compound is not available in the public domain.
| ADME Parameter | Sulfamethoxazole | Sulfadiazine | Celecoxib |
| Permeability (Papp, Caco-2) | Moderate to high | Low to moderate | Low |
| Metabolic Stability | Metabolized in the liver (acetylation and oxidation)[1] | Metabolized in the liver (acetylation) | Extensively metabolized by CYP2C9 in the liver[2] |
| Plasma Protein Binding | ~70%[3] | 50.9-60.6%[3] | ~97%[4][5] |
| Elimination Half-life | ~10 hours | 10-17 hours | ~11 hours[6][7] |
Experimental Protocols for In Vitro ADME Assays
To provide a practical framework for the evaluation of novel compounds, this section details the methodologies for key in vitro ADME experiments.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, which is a key factor in oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto permeable membrane supports in transwell plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Assessment: The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess active efflux, the compound is also added to the BL side, and samples are taken from the AP side.
-
Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS analysis.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The in vitro half-life (t₁/₂) is then calculated from the slope of the linear regression line.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
Incubation: The system is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS.
-
Calculation of Percentage Bound: The percentage of the compound bound to plasma proteins is calculated using the following formula: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 Where:
-
C_plasma is the total concentration of the compound in the plasma chamber.
-
C_buffer is the concentration of the unbound compound in the buffer chamber.
-
Visualizing Experimental Workflows and Comparative Analysis
To further clarify the experimental process and the comparative evaluation, the following diagrams are provided.
Caption: In Vitro ADME Screening Workflow.
Caption: Lipinski's Rule Evaluation.
Conclusion
Based on the in silico analysis, this compound exhibits physicochemical properties that are highly favorable for a potential orally administered drug, with zero violations of Lipinski's rule of five. Its low molecular weight and predicted low lipophilicity suggest it is likely to have good aqueous solubility.
However, it is crucial to note that this compound is currently documented as a byproduct of chemical synthesis and is not intended for therapeutic use. The absence of experimental data on its biological activity, permeability, metabolic stability, and other pharmacokinetic parameters means that its true potential as a drug candidate remains unevaluated.
In comparison, the established drugs sulfamethoxazole, sulfadiazine, and celecoxib, while also adhering to Lipinski's rules, have well-characterized ADME profiles that have been extensively studied. This guide highlights the importance of comprehensive experimental evaluation, as outlined in the provided protocols, to move a compound from a theoretical drug-like candidate to a viable therapeutic agent. Further research, beginning with the in vitro assays described herein, would be necessary to determine if this compound possesses any pharmacological activity and a suitable pharmacokinetic profile to warrant further investigation in drug development.
References
- 1. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma protein binding of sulphadiazine, sulphamethoxazole and trimethoprim determined by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Plasma protein binding of celecoxib in mice, rat, rabbit, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lack of Publicly Available Data Prevents Direct Benchmark Analysis of 2-(Morpholin-4-yl)ethane-1-sulfonamide
Extensive searches of scientific literature and chemical databases have revealed that 2-(Morpholin-4-yl)ethane-1-sulfonamide is primarily documented as a byproduct in the synthesis of diazo compounds.[1][2][3][4][5] Currently, there are no publicly available benchmark studies, bioactivity data from high-throughput screening, or specific identified biological targets for this compound. This absence of foundational data makes a direct comparison against known inhibitors, as requested, not feasible.
To conduct a benchmark study, the initial and most critical step is the identification of a specific biological target (e.g., an enzyme or receptor) that this compound modulates. Without this information, selecting appropriate "known inhibitors" for comparison is impossible.
Hypothetical Framework for a Future Benchmark Study
Should a biological target for this compound be identified in the future, a comprehensive comparison guide could be developed. The following sections outline a hypothetical benchmark study, using the well-established inhibitory action of sulfonamides on carbonic anhydrases as an illustrative example.
Hypothetical Target: Carbonic Anhydrase II (CA-II)
For the purpose of this guide, we will assume that preliminary screening has identified this compound as an inhibitor of Carbonic Anhydrase II (CA-II), a well-characterized enzyme involved in various physiological processes.
Experimental Protocols
Enzyme Inhibition Assay (IC50 Determination):
The inhibitory activity of this compound and known CA-II inhibitors (e.g., Acetazolamide) would be determined using a standard esterase assay.
-
Reagents: Purified human Carbonic Anhydrase II, 4-nitrophenyl acetate (B1210297) (NPA) as a substrate, and Tris-HCl buffer (pH 7.4).
-
Procedure:
-
A stock solution of each compound is prepared in DMSO.
-
Serial dilutions of the test compound and the reference inhibitor are made.
-
CA-II enzyme is pre-incubated with various concentrations of the inhibitors for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding the substrate, NPA.
-
The hydrolysis of NPA to 4-nitrophenol (B140041) is monitored spectrophotometrically at 400 nm.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
-
Data Presentation
The quantitative data from the hypothetical enzyme inhibition assay would be summarized in a table for easy comparison.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | CA-II | 150 |
| Acetazolamide (Known Inhibitor) | CA-II | 12 |
Signaling Pathway and Experimental Workflow Visualization
Carbonic Anhydrase II Catalytic Reaction:
The following diagram illustrates the basic catalytic function of Carbonic Anhydrase II, which is the target in our hypothetical study.
References
The Unwanted Guest: Confirming and Comparing 2-(Morpholin-4-yl)ethane-1-sulfonamide as a Synthesis Byproduct
A detailed analysis for researchers, scientists, and drug development professionals on the occurrence of 2-(Morpholin-4-yl)ethane-1-sulfonamide as a byproduct in diazo synthesis, alongside a comparative guide to alternative synthetic strategies.
In the realm of organic synthesis, the formation of byproducts is an ever-present challenge, impacting yield, purity, and the overall efficiency of a reaction. One such byproduct, this compound, has been identified in the synthesis of diazo compounds when employing β-(cycloalkylamino)ethanesulfonyl azides as diazo transfer reagents. This guide provides a comprehensive comparison of this method with alternative synthetic routes, offering quantitative data, detailed experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach.
Unmasking the Byproduct: Diazo Transfer with β-(Cycloalkylamino)ethanesulfonyl Azides
The formation of this compound is a direct consequence of the diazo transfer reaction mechanism when using reagents such as β-(morpholino)ethanesulfonyl azide (B81097). In this reaction, the sulfonyl azide transfers the diazo group to an active methylene (B1212753) compound, generating the desired diazo product and the corresponding sulfonamide as a byproduct.
A key advantage of using β-(cycloalkylamino)ethanesulfonyl azides is the physicochemical properties of the resulting sulfonamide byproduct.[1][2][3] Due to the presence of the morpholine (B109124) ring, this compound exhibits high polarity and good solubility in water.[1][2][3] This characteristic significantly simplifies the purification process, as the byproduct can be efficiently removed from the reaction mixture through simple aqueous extraction.[1][2][3]
A Comparative Look: Alternative Pathways to Diazo Compounds
To mitigate the formation of specific byproducts and to suit different substrate requirements, several alternative methods for the synthesis of diazo compounds are widely employed. The following sections provide a comparative overview of two prominent alternatives: the Regitz diazo transfer and the oxidation of hydrazones.
The Classic Approach: Regitz Diazo Transfer
The Regitz diazo transfer reaction is a well-established method for the synthesis of diazo compounds from active methylene compounds.[4][5] This method typically utilizes sulfonyl azides like tosyl azide (TsN₃) or methanesulfonyl azide (MsN₃).
Key Performance Indicators:
| Metric | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) |
| Molecular Weight | 121.12 g/mol | 197.21 g/mol |
| Azide Content (% w/w) | ~34.7% | ~21.3% |
| Atom Economy (for Diazo Transfer on Dimethyl Malonate) | 82.8% | 68.5% |
| Byproduct | Methanesulfonamide | p-Toluenesulfonamide (B41071) |
| Byproduct Removal | Generally easier due to higher polarity and water solubility.[6] | Can be more challenging to remove from less polar products.[6] |
| Reported Yield (Diazo Transfer) | Not explicitly found for a direct comparison with the same substrate. | Up to 94% for active methylene compounds.[7] |
Table 1: Comparison of Methanesulfonyl Azide and Tosyl Azide in Diazo Transfer Reactions.[4][6]
While tosyl azide is often praised for its high efficiency and cost-effectiveness, the resulting p-toluenesulfonamide byproduct can sometimes complicate purification.[6][7] Methanesulfonyl azide offers an advantage in this regard, as its sulfonamide byproduct is more water-soluble.[6]
A Cleaner Route: Oxidation of Hydrazones
The oxidation of hydrazones presents a fundamentally different approach to the synthesis of diazo compounds, avoiding the use of sulfonyl azides altogether and thus eliminating the formation of sulfonamide byproducts. A particularly mild and efficient protocol involves the copper-catalyzed aerobic oxidation of hydrazones.[1][8][9]
This method employs a simple Cu(OAc)₂ catalyst with oxygen from the air as the terminal oxidant, generating water as the only byproduct.[8][9] The reactions are typically fast, occurring at room temperature, and can be carried out under ambient air.[1][8]
Reported Yields for Copper-Catalyzed Hydrazone Oxidation:
| Substrate | Product | Yield (%) |
| Aryldiazo Ester Hydrazone | Aryldiazo Ester | 94% |
| Diaryl Hydrazone | Diaryl Diazomethane | up to 94% (from Z-hydrazone) |
Table 2: Representative yields for the copper-catalyzed oxidation of hydrazones.[1][8]
This method is notable for its broad substrate scope, including the synthesis of diaryl diazomethanes which can be challenging to access via traditional diazo transfer methods.[9]
Experimental Protocols
Diazo Transfer using β-(Morpholino)ethanesulfonyl Azide
A general procedure involves the reaction of an active methylene compound with β-(morpholino)ethanesulfonyl azide in the presence of a base (e.g., triethylamine (B128534) or DBU) in a suitable organic solvent like acetonitrile (B52724) or dichloromethane (B109758). The reaction is typically stirred at room temperature until completion (monitored by TLC). The workup involves washing the organic layer with water to remove the this compound byproduct and the base. The desired diazo compound is then isolated from the organic phase after drying and solvent evaporation.
Regitz Deformylative Diazo Transfer
This two-step procedure is often used for simple ketones.[6][10]
-
Formylation: The ketone is first reacted with a formylating agent (e.g., ethyl formate) in the presence of a base (e.g., sodium ethoxide) to form a β-dicarbonyl compound.[6]
-
Diazo Transfer: The resulting activated methylene compound is then treated with a sulfonyl azide (e.g., tosyl azide) and a base (e.g., triethylamine) in a solvent like acetonitrile.[6][11] The reaction mixture is stirred until the starting material is consumed. Workup typically involves quenching the reaction with water, extracting with an organic solvent, and purifying the crude product by column chromatography to remove the sulfonamide byproduct.[11]
Copper-Catalyzed Oxidation of Hydrazones
A solution of the hydrazone in a solvent such as dichloromethane is added to a mixture of a copper(II) salt (e.g., Cu(OAc)₂·H₂O, 10 mol%), a ligand (e.g., pyridine, 0.6 equiv), and a drying agent (e.g., SiO₂) under an air atmosphere.[1][8] The reaction is stirred vigorously at room temperature for a specified time (often 1 hour).[1][8] The resulting mixture is then filtered through a short plug of silica (B1680970) gel and the solvent is removed under reduced pressure to afford the diazo compound.[8]
Visualizing the Pathways
Caption: Comparative workflows for the synthesis of diazo compounds.
Conclusion: A Strategic Choice for Diazo Synthesis
The identification of this compound as a byproduct in diazo synthesis using β-(cycloalkylamino)ethanesulfonyl azides highlights the importance of understanding reaction pathways and byproduct profiles. While this method offers the significant advantage of a water-soluble byproduct that is easily removed, alternative methods provide viable and, in some cases, superior routes to diazo compounds.
The Regitz diazo transfer remains a robust and widely used method, with the choice between reagents like tosyl azide and methanesulfonyl azide depending on a balance of reactivity, cost, and ease of purification. For syntheses where byproduct removal is a primary concern, methanesulfonyl azide may be preferable.
The copper-catalyzed oxidation of hydrazones emerges as a highly attractive "green" alternative. By avoiding sulfonyl azides altogether, it eliminates the formation of sulfonamide byproducts and utilizes readily available and environmentally benign reagents. Its mild reaction conditions and broad substrate scope make it a powerful tool in the modern synthetic chemist's arsenal.
Ultimately, the choice of synthetic method will depend on a careful consideration of the specific substrate, desired purity, scale of the reaction, and safety considerations. This guide provides the necessary comparative data and experimental context to enable researchers and drug development professionals to make an informed decision and optimize their synthetic strategies for the efficient and clean production of diazo compounds.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. β-(CYCLOALKYLAMINO)ETHANESULFONYL AZIDES AS NOVEL WATER-SOLUBLE REAGENTS FOR THE SYNTHESIS OF DIAZO COMPOUNDS AND HETEROCYCLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as the Terminal Oxidant (Journal Article) | OSTI.GOV [osti.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Disposal of 2-(Morpholin-4-yl)ethane-1-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the operational and disposal plans of 2-(Morpholin-4-yl)ethane-1-sulfonamide, a byproduct in the synthesis of diazo compounds.[1][2] Adherence to these procedures is paramount for ensuring a safe laboratory environment and compliance with regulatory standards.
Compound Profile
To ensure proper handling and disposal, it is crucial to be aware of the known properties of this compound.
| Property | Value |
| CAS Number | 4945-80-6[1][3][4] |
| Molecular Formula | C6H14N2O3S[1] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
| Solubility | - DMSO: Sparingly Soluble (1-10 mg/ml)- Ethanol: Slightly Soluble (0.1-1 mg/ml)- PBS (pH 7.2): Sparingly Soluble (1-10 mg/ml)[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, it is crucial to flush the affected area with copious amounts of water and seek medical attention if any irritation persists.[5]
In Case of a Spill:
-
Alert all personnel in the immediate vicinity.
-
For minor spills, and if you are properly trained, utilize an appropriate absorbent material to contain and clean up the spill.
-
The absorbent material used for the cleanup must be collected and disposed of as hazardous waste.
-
For larger spills, evacuate the area and promptly contact your institution's emergency response team.[6]
Disposal Protocol
The disposal of any chemical, including this compound, is regulated by governmental bodies such as the Environmental Protection Agency (EPA) through acts like the Resource Conservation and Recovery Act (RCRA).[5][6] As a general and critical rule, chemical waste should never be discarded in the regular trash or flushed down the sewer system.[6][7] The recommended practice for compounds of this nature, particularly those with limited specific disposal information, is to manage them as hazardous waste. The preferred method for the disposal of pharmaceutical and chemical waste is incineration at a licensed hazardous waste disposal facility, which ensures the complete destruction of the compound.[5]
Experimental Protocol for Disposal:
-
Segregation: Isolate this compound waste from all other waste streams. It must be collected in a designated and clearly labeled hazardous waste container to prevent accidental mixing with incompatible substances.[5]
-
Containerization: Utilize a chemically resistant and leak-proof container that has a secure lid. The container must be in good condition and compatible with the sulfonamide compound.[5]
-
Labeling: The waste container must be clearly and accurately labeled as hazardous waste. The label should include the full chemical name, "this compound," and the date when the waste was first added to the container.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be secure, situated away from general laboratory traffic, and clearly marked as a hazardous waste storage area.[5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to schedule the pickup and transportation of the waste.[5]
-
Documentation: Meticulously maintain a record of the generated waste, including the quantity and the date of disposal, in a laboratory waste logbook.[5]
Disposal of Empty Containers:
Empty containers that previously held this compound should also be treated as hazardous waste.[6] It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing and defacing the original label, the container may often be disposed of in the regular trash; however, it is imperative to confirm this practice with your institution's EHS department.[6][8]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Morpholin-4-yl)ethane-1-sulfonamide
This guide provides critical safety and logistical information for the handling and disposal of 2-(Morpholin-4-yl)ethane-1-sulfonamide, a compound utilized in scientific research. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the recommendations below are based on the hazardous properties of related morpholine (B109124) and sulfonamide compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use. Double-gloving is recommended.[1][2] |
| Body | Laboratory Coat | A clean, buttoned lab coat must be worn. |
| Chemical-Resistant Gown | For procedures with a higher risk of contamination, a disposable, chemical-resistant gown should be worn over the lab coat. | |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. |
| Respirator | In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary. A proper fit test is required.[2] | |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times.[2] |
Operational Plan: Safe Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound:
-
Preparation and Weighing :
-
Work Area : Designate a specific area within a chemical fume hood for handling this compound.[2]
-
Weighing : Whenever possible, use a balance inside the fume hood or a powder containment hood. If weighing outside a hood, ensure minimal air currents and use appropriate respiratory protection.[2]
-
Utensils : Use dedicated spatulas and weighing papers. Clean all utensils thoroughly after use.[2]
-
-
Solution Preparation :
-
Experimental Use :
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation :
-
Solid Waste : All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, contaminated paper towels) must be collected in a dedicated, labeled hazardous waste container.[2]
-
Liquid Waste : Unused solutions and solvent washes should be collected in a separate, labeled hazardous waste container for organic waste. Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Sharps : Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[2]
-
-
Container Management :
-
Decontamination :
-
Glassware : Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Work Surfaces : Clean all work surfaces with a suitable solvent and then with soap and water after completing work.
-
Emergency Procedures
-
Spills :
-
Small Spills : For small powder spills within a fume hood, gently cover with an absorbent material and then carefully collect into a hazardous waste container.[2]
-
Large Spills : Evacuate the area and contact your institution's environmental health and safety department.
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

